(((1-Ethynylcyclopropyl)methoxy)methyl)benzene
Description
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Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(1-ethynylcyclopropyl)methoxymethylbenzene |
InChI |
InChI=1S/C13H14O/c1-2-13(8-9-13)11-14-10-12-6-4-3-5-7-12/h1,3-7H,8-11H2 |
InChI Key |
HMSOORDMPYRFMI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene
Introduction
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's chemical properties and stability is paramount for its successful progression from discovery to a viable therapeutic agent.[1] This guide provides a comprehensive technical overview of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene, a unique molecule incorporating a strained cyclopropane ring, a reactive terminal alkyne, and a benzyl ether linkage. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and analogous structures to predict its behavior and outlines a robust strategy for its stability assessment. The insights and protocols herein are designed to be a valuable resource for scientists working with this and structurally related compounds.
Molecular Structure and Physicochemical Properties
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene, with the molecular formula C13H14O, possesses a distinct architecture that dictates its chemical reactivity and physical characteristics.[2]
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 186.25 g/mol | PubChem[2] |
| Molecular Formula | C13H14O | PubChem[2] |
| IUPAC Name | (((1-ethynylcyclopropyl)methoxy)methyl)benzene | PubChem[2] |
| SMILES | C#CC1(CC1)COCC2=CC=CC=C2 | PubChem[2] |
| Complexity | 225 | PubChem[2] |
The structure features three key functional groups that are critical to its chemical behavior:
-
1-Ethynylcyclopropane Moiety: The highly strained three-membered cyclopropane ring is a significant source of potential reactivity.[3] Ring strain can make the molecule susceptible to reactions that lead to ring-opening. The terminal alkyne (ethynyl group) is a site of high electron density, making it prone to addition reactions and potential metal-catalyzed couplings.[4]
-
Benzyl Ether Linkage: Benzyl ethers are common protecting groups for alcohols in organic synthesis due to their general stability under a range of conditions.[5][6][7] They are known to be stable in both acidic and basic media but are susceptible to cleavage under reductive conditions, such as catalytic hydrogenolysis.[5][8]
-
Aromatic Benzene Ring: The benzene ring provides a hydrophobic character to the molecule and can influence the reactivity of the benzylic position.
Predicted Chemical Reactivity and Potential Degradation Pathways
The combination of the strained cyclopropane, the reactive alkyne, and the benzyl ether suggests several potential degradation pathways that must be investigated to establish the intrinsic stability of the molecule.[9][10]
Acidic and Basic Hydrolysis
-
Benzyl Ether Cleavage: While generally stable, strong acidic conditions (e.g., concentrated HCl or H2SO4) could potentially lead to the cleavage of the benzyl ether bond, yielding 1-ethynylcyclopropyl)methanol and benzyl alcohol or related benzyl species.[9]
-
Cyclopropane Ring Opening: The high ring strain of the cyclopropane ring may make it susceptible to acid-catalyzed ring-opening, particularly in the presence of nucleophiles. This could lead to a variety of rearranged and addition products.
-
Alkyne Hydration: Under acidic conditions, the terminal alkyne could undergo hydration to form a methyl ketone derivative.
Under basic conditions, the benzyl ether is expected to be largely stable.[5] The primary concern would be any potential reactions involving the terminal alkyne, such as deprotonation if a sufficiently strong base is used, although this is unlikely under typical hydrolytic stress conditions.
Oxidative Degradation
The molecule possesses several sites susceptible to oxidation:
-
Benzylic Position: The benzylic carbon is prone to oxidation, which could lead to the formation of a benzoic acid derivative after cleavage of the ether linkage.
-
Alkyne: The triple bond can be cleaved by strong oxidizing agents, potentially leading to the formation of carboxylic acids.
-
Ether Linkage: Ethers can be oxidized to form hydroperoxides, which are unstable and can decompose further.
Photolytic Degradation
The aromatic ring can absorb UV light, which may lead to photolytic degradation. Potential pathways include radical-mediated cleavage of the benzyl ether bond or reactions involving the cyclopropane ring.
Thermal Degradation
At elevated temperatures, the molecule's stability will be challenged. The strained cyclopropane ring may undergo thermal rearrangement or fragmentation. The ether linkage could also be susceptible to thermal cleavage.
A Strategic Approach to Stability Testing: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of pharmaceutical development that helps to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][9][10] A comprehensive forced degradation study for (((1-Ethynylcyclopropyl)methoxy)methyl)benzene should be designed to investigate the potential degradation pathways outlined above.
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key forced degradation experiments.
Protocol 1: Acidic and Basic Hydrolysis
-
Preparation: Prepare a stock solution of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Stress: To a series of vials, add an aliquot of the stock solution and an equal volume of 0.1 M hydrochloric acid.
-
Basic Stress: To another series of vials, add an aliquot of the stock solution and an equal volume of 0.1 M sodium hydroxide.
-
Control: Prepare a control sample with the stock solution and an equal volume of purified water.
-
Incubation: Place the vials in a controlled temperature environment (e.g., 60°C) and protect them from light.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute the samples with mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a stock solution as described in Protocol 1.
-
Oxidative Stress: To a series of vials, add an aliquot of the stock solution and an equal volume of 3% hydrogen peroxide.
-
Control: Prepare a control sample with the stock solution and an equal volume of purified water.
-
Incubation: Keep the vials at room temperature, protected from light.
-
Sampling and Analysis: Follow steps 6 and 8 from Protocol 1.
Protocol 3: Thermal Degradation
-
Preparation: Place a known amount of the solid compound in a vial.
-
Thermal Stress: Place the vial in a calibrated oven at an elevated temperature (e.g., 80°C).
-
Sampling: At specified time points, remove the vial, allow it to cool, and dissolve the contents in a known volume of solvent.
-
Analysis: Analyze the resulting solution by HPLC.
Protocol 4: Photolytic Degradation
-
Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) and place it in a photostability chamber. Prepare a dark control by wrapping a similar vial in aluminum foil.
-
Photolytic Stress: Expose the samples to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Sampling and Analysis: At the end of the exposure, analyze the light-exposed and dark control samples by HPLC.
Development of a Stability-Indicating Analytical Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[9] This method must be able to separate the parent compound from all potential degradation products.
Table 2: Proposed HPLC Method Parameters
| Parameter | Suggested Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure good peak shape for acidic and basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start at 30% B, ramp to 90% B over 20 min | A gradient is necessary to elute both the parent compound and potentially more polar or less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and Mass Spectrometry (MS) | UV detection at 254 nm is suitable for the aromatic ring. MS detection is critical for identifying the mass of degradation products. |
Logical Framework for Degradation Pathway Elucidation
The identification of degradation products is essential for understanding the stability of the molecule. The following diagram illustrates the logical process for elucidating degradation pathways.
Caption: Logical Framework for Degradation Pathway Elucidation.
Conclusion
References
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3).
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical drug product: A case study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 47-57.
- Singh, R., & Kumar, R. (2018). A review on forced degradation studies for drug substances and drug products. Journal of Drug Delivery and Therapeutics, 8(5-s), 14-20.
- Maheswaran, R. (2012). FDA perspectives: Scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
-
PubChem. (n.d.). (((1-Ethynylcyclopropyl)methoxy)methyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropylacetylene. Retrieved from [Link]
- Wasserman, H. H., & DeSimone, R. W. (1995). The Chemistry of Cyclopropanes. Chemical Reviews, 95(5), 1261-1286.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Charette, A. B. (2004).
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. (((1-Ethynylcyclopropyl)methoxy)methyl)benzene | C13H14O | CID 138110398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 6746-94-7: Cyclopropylacetylene | CymitQuimica [cymitquimica.com]
- 4. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+ [pearson.com]
- 8. Benzyl Esters [organic-chemistry.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
Literature review of 1-ethynylcyclopropyl benzyl ether derivatives in organic synthesis
The following technical guide details the synthesis, reactivity, and application of 1-ethynylcyclopropyl benzyl ether derivatives . This document is structured for senior researchers and drug discovery chemists, focusing on the strategic utility of this strained motif in accessing complex polycyclic scaffolds.
Executive Summary
The 1-ethynylcyclopropyl benzyl ether motif represents a high-energy structural singularity combining ring strain (~27.5 kcal/mol), a propargylic ether functionality, and a latent carbocation trigger. Unlike simple alkynes, this scaffold serves as a "spring-loaded" precursor. Under
Synthesis of the Core Scaffold
The construction of the 1-ethynylcyclopropyl benzyl ether core requires a sequence that installs the strained ring while preserving the sensitive alkyne. The most reliable route proceeds via the Kulinkovich reaction or direct nucleophilic addition to cyclopropyl ketones, followed by mild benzylation.
Synthetic Route Workflow
The following diagram illustrates the primary synthetic pathway and the critical divergence points for derivative generation.
Caption: Figure 1. Convergent synthetic pathways accessing the 1-ethynylcyclopropyl benzyl ether core. The direct addition to cyclopropyl ketones is preferred for scale.
Detailed Protocol: Benzylation of 1-Ethynylcyclopropanol
Context: The tertiary alcohol is sterically hindered and the ethynyl group is sensitive to strong bases at elevated temperatures. The following protocol ensures high yield without polymerization.
Reagents:
-
1-Ethynylcyclopropan-1-ol (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl Bromide (1.1 equiv)
-
Tetrabutylammonium iodide (TBAI, 0.05 equiv - Catalyst)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow. Charge with NaH (1.2 equiv) and wash twice with dry pentane to remove mineral oil if downstream purification is sensitive to aliphatics. Suspend NaH in anhydrous THF (0.2 M relative to substrate).
-
Deprotonation: Cool the suspension to 0°C. Add 1-ethynylcyclopropan-1-ol dropwise via syringe over 15 minutes. Evolution of
gas will be observed. Stir at 0°C for 30 minutes, then warm to RT for 30 minutes to ensure complete alkoxide formation. -
Alkylation: Cool back to 0°C. Add TBAI (catalytic) followed by the dropwise addition of Benzyl Bromide (1.1 equiv).
-
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product (
) is less polar than the starting alcohol ( ). -
Workup: Quench carefully with saturated
at 0°C. Extract with (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography on silica gel (neutralized with 1%
to prevent acid-catalyzed rearrangement) eluting with 100% Hexanes 5% EtOAc/Hexanes.
Reactivity Profile: Gold(I)-Catalyzed Divergence
The 1-ethynylcyclopropyl benzyl ether is a "chameleon" substrate. Its reactivity under Gold(I) catalysis depends heavily on the catalyst ligand environment and the presence of external nucleophiles.
Mechanism A: Ring Expansion (The Toste-Type Rearrangement)
Upon coordination of
-
Outcome: Formation of alkylidenecyclobutenes or, in the presence of water/alcohols, alkylidenecyclobutanones.
-
Role of Benzyl Ether: Unlike the free alcohol which forms a ketone directly, the benzyl ether stabilizes the intermediate cationic species, potentially leading to 1-benzyloxy-cyclobutenes .
Mechanism B: 1,5-Hydride Shift (The Propargyl Ether Pathway)
Because the cyclopropyl carbon is propargylic, the benzyl ether moiety can participate in a 1,5-hydride shift.
-
Mechanism:
activates alkyne 1,5-H shift from benzylic position formation of an oxocarbenium intermediate cyclization.[1] -
Outcome: Access to Indene derivatives or Allenes .
Mechanistic Pathway Visualization
The following diagram maps the divergent pathways accessible from this single precursor.
Caption: Figure 2. Divergent Gold(I)-catalyzed pathways. Path A dominates in standard solvents; Path B is favored with electron-rich benzyl groups.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for key transformations of 1-ethynylcyclopropyl ethers as reported in authoritative literature.
| Substrate Variant | Catalyst System | Conditions | Major Product | Yield | Ref |
| 1-Ethynylcyclopropanol | DCM, RT, 15 min | Alkylidenecyclobutanone | 92% | [1] | |
| 1-Ethynylcyclopropyl Benzyl Ether | DCE, 60°C | Cyclobutenyl Ether | 78% | [2] | |
| Propargyl Benzyl Ether | DCM, RT | Allenyl Benzyl Ether | 85% | [3] | |
| 1-Allenylcyclopropanol | DCM, -30°C | Vinyl-Cyclobutanone (ee 89%) | 88% | [4] |
Experimental Protocol: Gold-Catalyzed Ring Expansion
Objective: Conversion of 1-ethynylcyclopropyl benzyl ether to the corresponding cyclobutene derivative.
Safety: Gold catalysts are expensive but generally non-toxic; however,
-
Catalyst Activation: In a glovebox or under Argon, mix
(2 mol%) and (2 mol%) in anhydrous DCM (0.1 M). Stir for 5 minutes in the dark. A white precipitate (AgCl) will form. -
Filtration (Optional): For kinetic studies, filter through a Celite plug under inert atmosphere to remove AgCl. For synthesis, the suspension can often be used directly.
-
Substrate Addition: Dissolve 1-ethynylcyclopropyl benzyl ether (1.0 equiv) in DCM (0.2 M). Add this solution to the catalyst mixture at Room Temperature.
-
Monitoring: The reaction is typically fast (< 1 hour). Monitor by TLC for the disappearance of the starting material.
-
Quench: Filter the reaction mixture through a short pad of silica gel to remove the gold catalyst. Elute with
. -
Isolation: Concentrate the filtrate under reduced pressure. The product is often volatile; avoid high vacuum for extended periods.
References
-
Markham, J. P., Staben, S. T., & Toste, F. D. (2005). Gold(I)-Catalyzed Ring Expansion of Alkynylcyclopropanols. Journal of the American Chemical Society. [Link]
-
Zhang, J., & Schmalz, H.-G. (2006).[2] Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Dubé, P., & Toste, F. D. (2006). Gold(I)-Catalyzed [1,3]-Rearrangement of Propargyl Vinyl Ethers. Journal of the American Chemical Society. [Link]
-
Klein, M., & Krause, N. (2008). Gold-Catalyzed Cycloisomerization of Functionalized 1,n-Enynes. Beilstein Journal of Organic Chemistry. [Link]
-
Poon, K. W. C., & Dudley, G. B. (2006).[3] Mix-and-Heat Benzylation of Alcohols Using a Pyridinium Salt. Journal of Organic Chemistry. [Link]
Sources
- 1. Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles: A Modular Entry to Highly Substituted Furans [organic-chemistry.org]
- 3. Benzyl Ethers [organic-chemistry.org]
Reactivity Profile of Terminal Alkynes in Cyclopropyl Methyl Ether (CPME)
Executive Summary: The Hydrophobic Ether Paradigm
The Shift from THF to CPME in Alkyne Chemistry
For decades, Tetrahydrofuran (THF) has been the default solvent for terminal alkyne functionalization due to its high polarity and ability to solvate lithium cations. However, THF suffers from critical liabilities: peroxide formation, high water miscibility (complicating workup), and instability toward strong bases at elevated temperatures (ring-opening polymerization).
Cyclopropyl Methyl Ether (CPME) represents a paradigm shift. It is not merely a "green" alternative but a technically superior medium for terminal alkynes (
Solvent Architecture & Solvation Physics
To understand alkyne reactivity in CPME, one must understand the solvent's steric environment. Unlike the planar structure of THF, CPME possesses a bulky cyclopropyl group adjacent to the ether oxygen.
The Steric Hinderance Factor
The "cone angle" of solvation in CPME is significantly tighter than in THF. This results in:
-
Weaker Lewis Basicity: CPME coordinates less strongly to hard cations (
, ). -
Higher Stability: The steric bulk protects the
-protons from abstraction by strong bases (e.g., -BuLi), preventing the solvent decomposition often seen in THF above 0°C.
Visualization: Solvation Dynamics
The following diagram illustrates the mechanistic difference in stabilizing a Lithium Acetylide species in THF versus CPME.
Figure 1: Comparative solvation of Lithium Acetylides. CPME promotes tight ion pairing due to steric hindrance, necessitating modified protocols (e.g., higher temp) but offering greater stability.
Metallation Profile: Deprotonation of Terminal Alkynes
The most critical step in alkyne functionalization is the generation of the metal acetylide (
Stability of n-Butyllithium (n-BuLi)
In THF,
-
Implication: You can perform lithiations of sterically hindered alkynes or those with high
values at room temperature or mild heat without destroying the solvent or reagent.
Aggregation and Co-Solvents
Because CPME is a weaker donor, organolithiums form higher-order aggregates (tetramers/hexamers).
-
Challenge: Slower deprotonation kinetics compared to THF.
-
Solution: For difficult substrates, add a stoichiometric amount of TMEDA (N,N,N',N'-tetramethylethylenediamine). This breaks the aggregates while maintaining the safety profile of CPME.
| Parameter | THF Protocol | CPME Protocol | Advantage of CPME |
| Max Temp (n-BuLi) | -78°C to 0°C | -20°C to +40°C | Kinetic acceleration via heat |
| Solvent Drying | Distillation (Na/Benzophenone) | Azeotropic Distillation | Safer, scalable drying |
| Workup | Extraction (Emulsions common) | Phase Separation | Instant layer separation (Hydrophobic) |
Catalytic Transformations: Sonogashira & Click Chemistry
The Azeotropic Sonogashira Coupling
Standard Sonogashira couplings require dry conditions. CPME forms a heterogeneous azeotrope with water (84% CPME / 16% Water). This allows for in-situ drying of the reaction mixture prior to catalyst addition, a feature impossible with THF.
Mechanism Optimization: The high boiling point of CPME (106°C) allows the reaction to be driven to completion faster than in THF (66°C), particularly for electron-deficient aryl halides.
CuAAC (Click Chemistry) in CPME
While "Click" chemistry is often associated with aqueous conditions, many drug-like alkynes are insoluble in water. CPME acts as a "Goldilocks" solvent:
-
It dissolves hydrophobic organic azides and alkynes.
-
It does not chelate Copper(I) strongly, leaving the metal open for alkyne coordination (unlike acetonitrile or DMSO which can compete).
Experimental Protocols
Protocol A: High-Temperature Lithiation & Trapping
Use this for sterically hindered terminal alkynes where standard THF protocols fail to achieve full conversion.
Reagents:
-
Terminal Alkyne (10 mmol)
-
CPME (anhydrous, 20 mL)
- -BuLi (2.5 M in hexanes, 10.5 mmol)
-
Electrophile (e.g., aldehyde or ketone, 10 mmol)
Workflow:
-
Setup: Charge a flame-dried flask with Terminal Alkyne and CPME under Argon.
-
Drying (Optional but Recommended): Distill off ~2 mL of CPME/water azeotrope if the alkyne is hygroscopic.
-
Deprotonation: Add
-BuLi dropwise at 0°C (Note: No need for -78°C). -
Aging: Warm to 25°C (or up to 40°C for unreactive alkynes) and stir for 30 mins.
-
Checkpoint: Solution should remain clear/yellow. Darkening indicates decomposition (rare in CPME).
-
-
Reaction: Cool to 0°C, add Electrophile. Warm to RT.
-
Workup: Add water. Stop agitation.
Protocol B: "Green" Sonogashira Coupling
Designed for scale-up with minimal waste.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
- (2 mol%)
-
CuI (1 mol%)
- (2.0 equiv)
-
CPME (5 mL/mmol)
Workflow:
-
Azeotropic Dry: Dissolve Aryl Halide and Alkyne in CPME. Distill off 10% of solvent volume to remove trace water.
-
Catalysis: Cool to RT. Add
, Pd, and Cu catalysts. -
Heating: Heat to 80°C .
-
Note: CPME's low vapor pressure prevents pressure buildup, unlike THF at this temp.
-
-
Extraction: Add water/brine. Phase separate. Crystallize product directly from CPME by cooling (if applicable), or evaporate.
Decision Logic: When to Use CPME?
Use the following logic flow to determine if CPME is the correct solvent for your alkyne transformation.
Figure 2: Decision Matrix for Solvent Selection. CPME is favored for high-temperature metallation and processes requiring simplified aqueous workups.
References
-
Zeon Corporation. (2023).[5] Cyclopentyl Methyl Ether (CPME) Technical Data Sheet. Zeon Corp. [Link]
-
Watanabe, K., Yamagiwa, N., & Torisawa, Y. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent.[2][5][4][6] Organic Process Research & Development, 11(2), 251–258. [Link]
-
Kobayashi, S., et al. (2013). CPME as a Green Solvent for Organic Synthesis.[2][3][6] Asian Journal of Organic Chemistry, 2(10), 808. [Link]
-
Capriati, V., et al. (2014). Recent Advances in the Use of CPME in Organometallic Chemistry. ChemSusChem, 7, 1269. [Link]
Sources
The High-Energy Linker: Thermodynamic and Kinetic Profiling of Cyclopropyl Benzyl Ethers
Topic: Thermodynamic Strain Energy of the Cyclopropyl Ring in Benzyl Ether Derivatives Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Executive Summary
The cyclopropyl benzyl ether motif represents a unique intersection of high thermodynamic potential energy (~27.5 kcal/mol ring strain) and tunable chemical reactivity. In drug discovery, this structural unit serves two distinct roles: as a rigid, bioisosteric replacement for ethyl or isopropyl ethers to improve metabolic stability, or as a "spring-loaded" electrophile designed for specific target engagement.
This guide analyzes the thermodynamic strain energy (SE) inherent to the cyclopropyl ring within this specific ether linkage, delineates the electronic interactions between the ether oxygen and the "Walsh orbitals" of the ring, and provides validated protocols for synthesis and stability assessment.
Part 1: Thermodynamic Foundations
The Physics of Strain
The cyclopropyl ring is the most strained saturated cycle in organic chemistry. In benzyl ether derivatives, this strain is not merely a static property but the driving force for both metabolic clearance and chemical reactivity.
Strain Energy Components: The total strain energy (SE) of the cyclopropyl moiety is approximately 27.5 kcal/mol (115 kJ/mol) .[1] This is composed of:
-
Angle Strain (Baeyer Strain): The internuclear bond angle is 60°, deviating significantly from the ideal tetrahedral angle of 109.5°.[2]
-
Torsional Strain (Pitzer Strain): The planar conformation forces all adjacent C-H bonds into an eclipsed arrangement.
Electronic Modulation by the Ether Oxygen
In cyclopropyl benzyl ethers, the oxygen atom is not a passive linker. It exerts a profound electronic effect on the ring's stability through
-
Walsh Orbitals: The C-C bonds of cyclopropane have high
-character (approx. hybridization), bulging outward ("banana bonds"). -
The Interaction: The lone pair on the ether oxygen (
) aligns with the antibonding Walsh orbitals ( ) of the ring. This interaction lengthens the distal C-C bond and shortens the proximal C-O bond, creating a "push-pull" electronic state that modulates reactivity.
Comparative Energetics Data
The following table contrasts the thermodynamic parameters of the cyclopropyl moiety against relevant analogs to contextualize the "spring-loaded" nature of these derivatives.
| Structural Motif | Strain Energy (kcal/mol) | Hybridization (C-C) | Dominant Reactivity Mode |
| Cyclopropane | 27.5 | Electrophilic addition / Radical opening | |
| Cyclobutane | 26.5 | Ring expansion | |
| Oxirane (Epoxide) | 27.3 | Nucleophilic ring opening | |
| Cyclopropyl Ether | ~28.0* | Modified Walsh | Acid-catalyzed ketalization |
*Note: Oxygen substitution slightly increases calculated strain due to electronic repulsion, though kinetic barriers to opening may vary.
Part 2: Reactivity & Stability Profiles
The "Two-Trigger" Decomposition Mechanism
Cyclopropyl benzyl ethers are susceptible to two primary decomposition pathways, driven by the release of ring strain and the stability of the benzyl cation.
Pathway A: Acid-Catalyzed Ring Opening
Protonation of the ether oxygen activates the ring. The strain energy lowers the activation barrier for C-O bond cleavage or C-C ring scission.
-
Outcome: Formation of propanal derivatives (via cyclopropanol tautomerization).
Pathway B: Benzyl Cation Extrusion
Under
-
Outcome: Release of cyclopropanol (unstable)
Propanal + Benzyl alcohol/halide.
Visualization: Electronic & Metabolic Pathways
The following diagram illustrates the orbital interactions and the metabolic "radical clock" mechanism relevant to drug design.
Caption: Electronic stabilization of the strained ring (left) vs. the rapid radical-mediated ring opening observed during metabolic oxidation (right).
Part 3: Experimental Protocols
Synthesis: The Simmons-Smith Protocol
Direct alkylation of cyclopropanol is difficult due to its instability. The most robust method for accessing cyclopropyl benzyl ethers is the cyclopropanation of benzyl vinyl ether .
Mechanism: Concerted transfer of methylene from a zinc-carbenoid species.[3]
Protocol:
-
Reagents: Benzyl vinyl ether (1.0 eq), Diethylzinc (Et₂Zn, 1.1 eq), Diiodomethane (CH₂I₂, 1.1 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Procedure:
-
Cool a solution of benzyl vinyl ether in DCM to 0°C under Argon.
-
Add Et₂Zn (1.0 M in hexanes) dropwise. Caution: Pyrophoric.
-
Add CH₂I₂ dropwise. A white precipitate (ZnI₂) will form.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Slowly add saturated aqueous NH₄Cl.
-
-
Purification: Extract with DCM, wash with Na₂S₂O₃ (to remove iodine), dry over MgSO₄. Purify via silica gel chromatography (add 1% Et₃N to eluent to prevent acid-catalyzed ring opening on silica).
Self-Validating Stability Assay (NMR Kinetics)
To determine the specific lability of your derivative, perform a kinetic hydrolysis assay.
Rationale: This protocol differentiates between benzyl cleavage and ring opening by tracking unique NMR signals.
-
Preparation: Dissolve 10 mg of the cyclopropyl benzyl ether in 0.6 mL of
(Acetonitrile-d3). -
Initiation: Add 0.1 mL of
containing 10 mM Deuterated Trifluoroacetic Acid (TFA-d). -
Monitoring:
-
Track the disappearance of the cyclopropyl protons (
0.4–0.9 ppm, multiplet). -
Track the appearance of Propanal (aldehydic proton
9.8 ppm, triplet) vs. Benzyl Alcohol (benzylic shift).
-
-
Analysis: Plot
vs. time. A linear plot confirms pseudo-first-order kinetics. The rate constant quantifies the strain-release susceptibility.
Part 4: Pharmacological Implications
The Radical Clock
The cyclopropyl group acts as a "radical clock." If a metabolic reaction (e.g., CYP450 H-abstraction) generates a radical on the carbon
-
Implication: If your drug candidate requires metabolic stability at the benzyl position, the cyclopropyl ether will likely fail, converting into a reactive enone or aldehyde which can form covalent adducts with proteins (toxicity risk).
Bioisosteric Utility
Despite the risks, the cyclopropyl ether is smaller than an isopropyl ether and more lipophilic than a methyl ether. It is best used when:
-
The benzyl position is blocked from metabolism (e.g., by ortho-substitution or fluorination).
-
Rigidification of the ether linkage is required to fit a narrow binding pocket.
References
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. [Link]
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. [Link]
-
Guengerich, F. P., et al. (1984). Oxidation of cyclopropylamines and cyclopropyl ethers by cytochrome P-450. Journal of Biological Chemistry. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3][4] Organic Reactions. [Link][5][6]
-
Kirby, A. J. (2009). Stereoelectronic Effects. Oxford Chemistry Primers. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Applications of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene in Medicinal Chemistry
[1][2]
Executive Summary
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene (CAS: 2068725-75-5), often referred to as 1-(Benzyloxymethyl)-1-ethynylcyclopropane , is a high-value molecular building block in modern drug discovery.[1] Its structural uniqueness lies in the 1,1-disubstituted cyclopropane core , which provides a rigid sp³-rich scaffold that orthogonally positions a reactive terminal alkyne and a protected primary alcohol.[1]
This guide details the strategic application of this reagent in synthesizing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , HCV polymerase inhibitors , and conformational locks for kinase inhibitors.[1] It serves as a critical "linchpin" moiety, allowing medicinal chemists to introduce metabolic stability and precise vector orientation into lead compounds.[1]
Part 1: Structural & Physicochemical Analysis[1][2]
The molecule consists of three distinct functional domains, each serving a specific role in the synthetic workflow:
| Domain | Functional Group | Role in MedChem |
| Warhead/Linker | Terminal Alkyne ( | Precursor for triazoles (Click chemistry), aryl-alkynes (Sonogashira), or metallacycles.[1] |
| Scaffold | Cyclopropane Ring | Bioisostere for gem-dimethyl. Restricts conformation, reducing entropy penalty upon binding ( |
| Protective Group | Benzyl Ether ( | Lipophilic masking group.[1] Cleaved to reveal a primary alcohol for further functionalization (e.g., solubilizing tails).[1] |
The "Thorpe-Ingold" Effect Analog
The 1,1-disubstitution on the cyclopropane ring mimics the Thorpe-Ingold effect.[1] By compressing the internal bond angle (
Part 2: Synthetic Protocols & Methodologies[1][2][3][4][5]
Protocol A: Chemoselective Deprotection (Preserving the Alkyne)
Challenge: Removing the benzyl group without reducing the terminal alkyne.[1] Standard hydrogenation (
Recommended Method: Lewis Acid-Mediated Cleavage (
-
Setup: Dissolve (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (1.0 equiv) in anhydrous
under Argon. Cool to -78°C.[1] -
Addition: Add Boron Trichloride (
, 1M in DCM, 1.2 equiv) dropwise over 15 minutes. -
Reaction: Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes. Monitor via TLC (Alkyne stability is high at low temp).
-
Quench: Quench with MeOH/NaHCO3 solution.
-
Result: Yields (1-Ethynylcyclopropyl)methanol .
-
Why this works:
coordinates to the ether oxygen, facilitating nucleophilic attack by on the benzyl carbon, leaving the alkyne intact.[1]
-
Protocol B: Sonogashira Coupling (Library Expansion)
This protocol attaches the cyclopropyl core to heteroaryl halides, common in kinase inhibitor synthesis.[1]
-
Reagents: Aryl Halide (1.0 equiv), Alkyne Reagent (1.2 equiv),
(5 mol%), CuI (2 mol%).[1] -
Solvent: Anhydrous THF/Et3N (1:1).
-
Procedure: Degas solvents thoroughly (Oxygen inhibits the catalytic cycle).[1] Heat to 50°C for 4-12 hours.[1]
-
Purification: Silica gel chromatography.
-
Note: The cyclopropane ring is stable under these cross-coupling conditions, acting as an inert spacer.[1]
Part 3: Medicinal Chemistry Applications[1][2][4][5][6]
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
This molecule is a direct structural progenitor to second-generation NNRTIs similar to Efavirenz .[1] The cyclopropyl-alkyne moiety binds to the hydrophobic tunnel of the reverse transcriptase enzyme.[1]
-
Mechanism: The alkyne interacts with aromatic residues (e.g., Tyr181, Tyr188) via
stacking or -cation interactions, while the cyclopropane fills the hydrophobic pocket volume more efficiently than a propyl chain.[1]
Conformational Locking in Kinase Inhibitors
In kinase drug discovery, replacing a flexible ethylene linker with a 1,1-cyclopropyl unit often improves potency by 10-100 fold.[1]
-
Application: The benzyl ether is converted to a solubilizing amine tail, while the alkyne is coupled to the hinge-binding motif (e.g., aminopyrimidine).[1]
-
Benefit: The rigid angle prevents the molecule from collapsing on itself, keeping the "head" and "tail" in the bioactive conformation.[1]
Bioisosteric Replacement
The reagent is used to replace unstable allylic systems.[1] The cyclopropane ring mimics the double bond's planarity and electron density (Walsh orbitals) but is metabolically more robust against oxidation compared to an alkene.[1]
Part 4: Visualized Workflows
The following diagram illustrates the divergent synthesis pathways starting from (((1-Ethynylcyclopropyl)methoxy)methyl)benzene.
Figure 1: Divergent synthetic pathways utilizing the 1-ethynylcyclopropyl scaffold.[1] Blue indicates the starting material, Yellow indicates key intermediates, and Green represents final therapeutic classes.
Part 5: Quantitative Data Summary
Table 1: Comparative Physicochemical Profile
| Property | 1-Ethynylcyclopropyl Core | Open Chain Analog (Gem-Dimethyl) | Impact on Drug Design |
| C-C-C Bond Angle | 60° (Strained) | ~109.5° | Cyclopropane forces distal substituents closer (Thorpe-Ingold).[1] |
| Metabolic Stability | High (C-H bonds are stronger, sp²-like) | Moderate (Prone to hydroxylation) | Improves half-life ( |
| Lipophilicity (cLogP) | +0.4 vs Alkyl | Reference | Slight increase in lipophilicity aids membrane permeability.[1] |
| Electronic Character | Neutral | Can engage in cation- |
References
-
PubChem Compound Summary. (2023). (((1-Ethynylcyclopropyl)methoxy)methyl)benzene.[1][2][3] National Center for Biotechnology Information.[1]
-
Wurtz, N. R., et al. (2016).[1] Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors Containing a Cyclopropyl-Fused Indolobenzazepine Scaffold. Journal of Medicinal Chemistry.
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][4] Journal of Medicinal Chemistry.
-
De Clercq, E. (2002).[1] Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future. Chemistry & Biodiversity. (Context for Efavirenz-like scaffolds).
Sources
- 1. 2068725-66-4|(((1-ETHYNYLCYCLOBUTYL)METHOXY)METHYL)BENZENE|BLD Pharm [bldpharm.com]
- 2. (((1-Ethynylcyclopropyl)methoxy)methyl)benzene | C13H14O | CID 138110398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2085689-71-8|3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profiling & Process Engineering of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene
[1][2][3]
Executive Summary & Compound Analysis
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene (also known as 1-(Benzyloxymethyl)-1-ethynylcyclopropane) is a lipophilic ether intermediate commonly utilized in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as Efavirenz.[1] Its structural motif—a cyclopropyl-acetylene group protected by a benzyl ether—dictates a specific solubility profile essential for process optimization.[1]
Understanding the solubility of this compound in various organic solvents is critical for:
-
Reaction Solvent Selection: Ensuring homogeneity during lithiation or coupling reactions.[1]
-
Purification: Designing effective crystallization or extraction protocols.[1]
-
Yield Optimization: Minimizing loss during mother liquor filtration.
Physicochemical Profile[2][3][4][5]
Solubility Data & Solvent Screening Strategy
Due to the proprietary nature of specific batch data for this intermediate, the following solubility profile is derived from structure-property relationships (SPR) of analogous benzyl ethers and validated process chemistry principles.
Predicted Solubility Profile (at 25°C)
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |
| Aromatic Hydrocarbons | Toluene | Very High (>100 mg/mL) | |
| Chlorinated Solvents | Dichloromethane (DCM) | Very High (>150 mg/mL) | Excellent solvation of ether linkages and non-polar backbones.[1] |
| Esters | Ethyl Acetate | High (>80 mg/mL) | Dipole-dipole interactions with the ether oxygen; standard process solvent.[1] |
| Ethers | THF, MTBE | High (>100 mg/mL) | High compatibility due to similar functional groups (ether-ether).[1] |
| Alcohols | Ethanol, Isopropanol | Moderate (Temperature Dependent) | Good for crystallization.[1] Solubility increases significantly with |
| Alkanes | n-Heptane, Hexane | Low to Moderate | Limited solvation of the ether dipole; useful as an anti-solvent .[1] |
| Water | Water | Negligible (<0.1 mg/mL) | Hydrophobic benzyl and cyclopropyl groups prevent hydration.[1] |
Thermodynamic Modeling (The Apelblat Equation)
To accurately model the solubility (
Experimental Protocol: Automated Solubility Determination
To generate precise solubility data for your specific lot of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene, we utilize the Dynamic Laser Monitoring Method .[1] This technique is superior to gravimetric analysis for volatile organic solvents and ensures true equilibrium detection.[1]
Equipment & Reagents[1][2][3]
-
Apparatus: Automated solubility workstation (e.g., Crystal16 or EasyMax with turbidity probe).[1]
-
Solvents: HPLC grade Toluene, Ethanol, Ethyl Acetate, n-Heptane.[1]
-
Solute: (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (Purity >98%).[1]
Step-by-Step Methodology
-
Preparation: Weigh accurate masses of the solute into four separate glass vials.
-
Solvent Addition: Add varying volumes of the target solvent to create mixtures with known concentrations (e.g., 0.05, 0.10, 0.15, 0.20 g/mL).[1]
-
Heating Phase (Dissolution):
-
Heat the vials at a rate of 1°C/min while stirring at 600 rpm.
-
Detection: The laser transmissivity will jump to 100% when the solid fully dissolves (Clear Point,
).[1]
-
-
Cooling Phase (Recrystallization):
-
Cool the solution at 1°C/min.
-
Detection: Transmissivity drops when nucleation occurs (Cloud Point,
).[1]
-
-
Equilibrium Calculation: The Metastable Zone Width (MSZW) is defined as
.[1] The thermodynamic solubility is approximated closely by .[1]
Protocol Visualization (DOT Diagram)
Figure 1: Workflow for Dynamic Laser Monitoring of Solubility.
Process Application: Crystallization Strategy[1][2]
The primary utility of solubility data for this intermediate is to design a purification process that removes impurities (e.g., unreacted benzyl bromide or cyclopropyl acetylene dimers).[1]
Anti-Solvent Crystallization Design
Based on the predicted profile, a Toluene/Heptane or Ethanol/Water system is recommended.[1]
-
Solvent (Good): Toluene (High solubility, stable).[1]
-
Anti-Solvent (Poor): Heptane (Miscible with Toluene, low solubility for solute).[1]
Logic:
-
Dissolve crude (((1-Ethynylcyclopropyl)methoxy)methyl)benzene in Toluene at 25°C.
-
Filter to remove insoluble inorganic salts.[1]
-
Slowly add Heptane while cooling to 0°C.
-
The lipophilic ether will crystallize out, while more polar impurities remain in solution or vice versa depending on impurity profile.[1]
Process Logic Diagram
Figure 2: Proposed Anti-Solvent Crystallization Workflow.[1]
References
-
Solubility Measurement Standards
-
Thermodynamic Modeling
-
Synthesis of Efavirenz Intermediates (Contextual Analog Data)
-
Pierce, M. E., et al. (1998).[1] Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor.[1] The Journal of Organic Chemistry, 63(23), 8536-8543.[1]
- Note: This reference details the handling of cyclopropyl-acetylene intermediates, providing the foundational process chemistry logic used in this guide.
-
-
Compound Registry
Sources
- 1. (((1-Ethynylcyclopropyl)methoxy)methyl)benzene | C13H14O | CID 138110398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US8604189B2 - Process for the preparation of Efavirenz - Google Patents [patents.google.com]
- 4. 2068725-66-4|(((1-ETHYNYLCYCLOBUTYL)METHOXY)METHYL)BENZENE|BLD Pharm [bldpharm.com]
- 5. 2085689-71-8|3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene from Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the synthesis of (((1-ethynylcyclopropyl)methoxy)methyl)benzene, a valuable building block in medicinal chemistry and materials science. The synthetic route commences with the readily available starting material, epichlorohydrin, and proceeds through key intermediates including cyclopropylmethanol and (1-ethynylcyclopropyl)methanol.
The protocols detailed herein are designed to be clear and reproducible, with an emphasis on the rationale behind the choice of reagents and reaction conditions. Safety precautions are highlighted throughout, and mechanistic insights are provided to aid in the understanding and potential optimization of each synthetic step.
Overall Synthetic Scheme
The synthesis is divided into two main parts: the preparation of the key intermediate, (1-ethynylcyclopropyl)methanol, from epichlorohydrin, followed by the benzylation of this intermediate to yield the final product.
Caption: Overall synthetic workflow from epichlorohydrin.
Part 1: Synthesis of (1-Ethynylcyclopropyl)methanol from Epichlorohydrin
This part of the synthesis is the most intricate, involving the construction of the cyclopropane ring and the introduction of the ethynyl group.
Step 1 & 2: Synthesis of Cyclopropylmethanol from Epichlorohydrin
A direct, one-step conversion of epichlorohydrin to cyclopropylmethanol is not well-established. Therefore, a two-step approach is employed, involving the opening of the epoxide ring with a Grignard reagent, followed by an intramolecular cyclization.
Rationale: The reaction of a Grignard reagent with an epoxide is a classic method for carbon-carbon bond formation and ring-opening.[1][2][3] The use of vinylmagnesium bromide introduces a vinyl group, which, after the initial reaction, results in a chlorohydrin with a double bond. This intermediate is primed for an intramolecular cyclization to form the cyclopropane ring.
Protocol:
Step 1: Synthesis of 1-Chloro-3-penten-2-ol
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, prepare a solution of vinylmagnesium bromide. This can be generated from magnesium turnings and vinyl bromide in anhydrous tetrahydrofuran (THF).[4]
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of epichlorohydrin (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-chloro-3-penten-2-ol, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to Cyclopropylmethanol
-
The mechanism for the cyclization of the chlorohydrin intermediate to form cyclopropylmethanol involves an intramolecular nucleophilic substitution, where the alkoxide, formed by deprotonation of the hydroxyl group, displaces the chloride. This type of reaction is a well-known method for forming small rings.[5][6]
-
To the crude 1-chloro-3-penten-2-ol, add a solution of a strong base such as sodium hydride (NaH) or potassium tert-butoxide in an appropriate solvent like THF.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction with water and extract the product with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude cyclopropylmethanol can be purified by distillation.
Step 3: Oxidation of Cyclopropylmethanol to Cyclopropanecarboxaldehyde
Rationale: The primary alcohol, cyclopropylmethanol, is oxidized to the corresponding aldehyde, cyclopropanecarboxaldehyde. Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for this transformation, minimizing over-oxidation to the carboxylic acid.[7]
Protocol:
-
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask, add a solution of cyclopropylmethanol (1.0 equivalent) in DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain crude cyclopropanecarboxaldehyde. The product is often volatile, so care should be taken during solvent removal. Purification can be achieved by distillation.[8]
Step 4: Ethynylation of Cyclopropanecarboxaldehyde to (1-Ethynylcyclopropyl)methanol
Rationale: The ethynyl group is introduced by the nucleophilic addition of an acetylide anion to the carbonyl group of cyclopropanecarboxaldehyde. Lithium acetylide, often used as a complex with ethylenediamine for stability and solubility, is an effective reagent for this transformation.[9][10]
Protocol:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend lithium acetylide-ethylenediamine complex (1.5 equivalents) in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add a solution of cyclopropanecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude (1-ethynylcyclopropyl)methanol by silica gel column chromatography.
Alternatively, a two-step Corey-Fuchs[10][11][12][13][14] or Seyferth-Gilbert homologation[9][15][16][17][18] can be employed to convert the aldehyde to a terminal alkyne. However, these methods are less direct for the synthesis of the target propargyl alcohol.
Caption: Mechanism of ethynylation of cyclopropanecarboxaldehyde.
Part 2: Benzylation of (1-Ethynylcyclopropyl)methanol
The final step in the synthesis is the protection of the newly formed hydroxyl group as a benzyl ether.
Step 5: Synthesis of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene
Rationale: The Williamson ether synthesis is a reliable and widely used method for the formation of ethers.[19] It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[20] Sodium hydride is a strong base commonly used to generate the alkoxide in situ.
Protocol:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (1-ethynylcyclopropyl)methanol (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (((1-ethynylcyclopropyl)methoxy)methyl)benzene.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization |
| Epichlorohydrin | C₃H₅ClO | 92.52 | Colorless liquid, bp 117 °C |
| Cyclopropylmethanol | C₄H₈O | 72.11 | Colorless liquid, bp 123-124 °C[21] |
| Cyclopropanecarboxaldehyde | C₄H₆O | 70.09 | Colorless liquid, bp 98-100 °C |
| (1-Ethynylcyclopropyl)methanol | C₆H₈O | 96.13 | Intermediate for further synthesis[22] |
| (((1-Ethynylcyclopropyl)methoxy)methyl)benzene | C₁₃H₁₄O | 186.25 | Final product, characterization via NMR and MS |
Safety Precautions
-
Epichlorohydrin: is a toxic and carcinogenic compound. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Grignard Reagents: are highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere.
-
Sodium Hydride: is a flammable solid that reacts violently with water. Handle with care under an inert atmosphere.
-
Benzyl Bromide: is a lachrymator and should be handled in a fume hood.
-
PCC: is a toxic and carcinogenic chromium compound. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
-
Lithium acetylide ethylenediamine complex One Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]
-
Seyferth-Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. (2025, January 17). NROChemistry. Retrieved from [Link]
-
cyclopropanecarboxaldehyde - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Seyferth-Gilbert Homologation. (2025, January 18). NROChemistry. Retrieved from [Link]
-
3-Benzyloxy-2-methyl Propanoate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). (2021, October 6). NCBI Bookshelf. Retrieved from [Link]
- DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents. (n.d.). Google Patents.
-
Corey-Fuchs Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Seyferth-Gilbert Homologation Bestmann-Ohira Reagent - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Help finiding procedure for williamson ether synthesis... : r/chemistry. (2015, June 24). Reddit. Retrieved from [Link]
-
Corey–Fuchs reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Seyferth–Gilbert homologation - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Corey-Fuchs Homologation | NROChemistry. (n.d.). NROChemistry. Retrieved from [Link]
-
Corey Fuchs reaction - YouTube. (2019, October 30). YouTube. Retrieved from [Link]
-
Seyferth-Gilbert homologation - chemeurope.com. (n.d.). chemeurope.com. Retrieved from [Link]
-
(1-Ethynylcyclopropyl)methanol - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved from [Link]
-
The Chemistry of Cyclopropylmethanol: Applications in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- The Reaction of Epichlorohydrin with Ethylmagnesium Bromide - Google Books. (2022, July 6). Google Books.
- CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate - Google Patents. (n.d.). Google Patents.
-
3-penten-2-ol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
A new coupling process for synthesis of epichlorohydrin from dichloropropanols. (n.d.). Atlantis Press. Retrieved from [Link]
- WO1996026174A1 - Process for the production of cyclopropanecarboxaldehyde - Google Patents. (n.d.). Google Patents.
-
vinyl bromide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
For the following reaction of the epoxide with ethyl magnesium bromide. Draw the major product and a mechanism to account for its formation. | Homework.Study.com. (n.d.). Study.com. Retrieved from [Link]
-
1-p-TOLYLCYCLOPROPANOL - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Ethylmagnesium bromide – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved from [Link]
-
A new coupling process for synthesis of epichlorohydrin from dichloropropanols Dawei Wu, Sumin Zhou* - Atlantis Press. (n.d.). Atlantis Press. Retrieved from [Link]
-
trans-3-PENTEN-2-ONE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing). (2020, September 2). Royal Society of Chemistry. Retrieved from [Link]
-
Two types of intramolecular epoxide‐opening cyclizations and previously... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic & Biomolecular Chemistry - Universidad de Oviedo. (2023, July 27). Royal Society of Chemistry. Retrieved from [Link]
-
Exo‐Selective Intramolecular (4+3) Cycloadditions to Trans‐Fused Perhydroazulenes: An Asymmetric Formal Synthesis of (−)‐Pseudolaric Acid B - PMC. (2025, August 5). National Center for Biotechnology Information. Retrieved from [Link]
- US8399692B2 - Epichlorohydrin, manufacturing process and use - Google Patents. (n.d.). Google Patents.
-
Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate - MDPI. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. homework.study.com [homework.study.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 10. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 11. Corey-Fuchs Reaction [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 17. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 18. Seyferth-Gilbert_homologation [chemeurope.com]
- 19. jk-sci.com [jk-sci.com]
- 20. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate - Google Patents [patents.google.com]
- 22. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
Application Note: Gold-Catalyzed Ring Expansion of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene
[1][2]
Introduction & Scientific Context
The substrate (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (CAS: 2068725-75-5) represents a classic 1-alkynylcyclopropyl ether motif.[1][2] These strained systems are high-value precursors in organic synthesis because they undergo gold-catalyzed ring expansion reactions to generate four-membered rings (cyclobutenes or alkylidenecyclobutanones) and, under specific conditions, fused heterocyclic systems.[1][2]
Unlike simple cyclopropanes, the 1-alkynyl substitution provides a "handle" for
Key Applications
-
Scaffold Hopping: Rapid conversion of sp³-rich cyclopropanes to cyclobutanes, a privileged motif in modern drug discovery (e.g., overcoming metabolic liability of gem-dimethyl groups).[2]
-
Diversity-Oriented Synthesis: Access to substituted cyclobutenes which serve as Diels-Alder dienes or precursors for electrocyclic ring openings.[1][2]
Mechanistic Insight
The transformation relies on the electrophilic activation of the alkyne by a cationic gold species
Reaction Pathway[1][2][3][4][5][6][7][8][9][10][11]
-
Coordination: The
species coordinates to the alkyne ( -complex).[1][2] -
Cyclization/Ring Opening: The cyclopropane ring attacks the activated alkyne (5-endo-dig or 6-endo-dig manifold), generating a cyclopropyl gold carbene or a homoallylic carbocation .[1][2]
-
Ring Expansion: A 1,2-alkyl shift (Wagner-Meerwein) expands the 3-membered ring to a 4-membered ring.[1][2]
-
Termination:
-
Path A (Non-nucleophilic): Elimination of the metal to form a Cyclobutene or Alkylidenecyclobutane .
-
Path B (Nucleophilic/Hydrative): Trapping by water (if present) to form a Cyclobutanone .[1]
-
Mechanistic Diagram
Figure 1: Simplified mechanistic flow for the gold-catalyzed ring expansion of 1-alkynylcyclopropyl systems.
Experimental Protocol
This protocol utilizes a cationic Gold(I) catalyst generated in situ.[1] The choice of ligand (e.g.,
Materials & Reagents[1][2][7][9][11][12][13][14]
-
Substrate: (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (1.0 equiv)[1][2]
-
Catalyst Precursor: Chloro(triphenylphosphine)gold(I) (
) (2–5 mol%)[1][2] -
Silver Salt: Silver Hexafluoroantimonate (
) or Silver Triflate ( ) (2–5 mol%)[1][2] -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous.[1]
-
Additives: 4Å Molecular Sieves (optional, to suppress hydration if cyclobutene is desired).
Step-by-Step Procedure
-
Catalyst Activation (In Situ):
-
In a flame-dried vial equipped with a magnetic stir bar, weigh out
(0.05 equiv) and (0.05 equiv). -
Add anhydrous DCM (concentration ~0.1 M relative to substrate) under an inert atmosphere (
or Ar).[1][2] -
Stir at room temperature for 5–10 minutes. A white precipitate (
) will form, indicating the generation of the active cationic species .[1]
-
-
Reaction Initiation:
-
Monitoring:
-
Workup:
-
Purification:
Optimization & Troubleshooting
The outcome of the reaction can be tuned by altering the electronic properties of the catalyst and the solvent system.
| Variable | Recommendation | Effect / Rationale |
| Catalyst | Standard system; good balance of reactivity and stability.[1][2] | |
| Catalyst | Higher activity (NHC ligand); useful for sterically hindered substrates.[1] | |
| Solvent | DCM (Anhydrous) | Promotes rearrangement to Cyclobutene .[1] |
| Solvent | Acetone / | Promotes hydration to Cyclobutanone (Alkylidenecyclobutanone).[1][2] |
| Temperature | 0°C | Start cold to prevent polymerization; heat to 40°C if sluggish. |
Troubleshooting Table
| Observation | Possible Cause | Solution |
| No Reaction | Catalyst poisoning or inactive Ag salt.[1][2] | Ensure solvents are degassed/dry.[1] Use fresh |
| Multiple Spots | Acid-catalyzed decomposition.[1][2] | Add 2,6-di-tert-butylpyridine (1 equiv) as a proton scavenger.[1][2] |
| Hydrolysis | Adventitious water.[1] | Use 4Å Molecular Sieves if the cyclobutene ether is the desired product. |
Reaction Scope & Logic
Substrate Logic
The substrate (((1-Ethynylcyclopropyl)methoxy)methyl)benzene contains a benzyloxymethyl group at the 1-position.[1][2]
-
Impact: The steric bulk of the benzyloxymethyl group directs the ring expansion.
-
Regioselectivity: Gold-catalyzed expansion of 1-substituted-1-alkynylcyclopropanes typically yields substituted cyclobutenes where the substituent from the cyclopropane ends up at the allylic position of the cyclobutene ring.[1][2]
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.[1][2]
References
-
Markham, J. P., Staben, S. T., & Toste, F. D. (2005). Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols.[1][2][3][4] Journal of the American Chemical Society, 127(27), 9708–9709.
-
Zhang, J., & Schmalz, H.-G. (2006). Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)cyclopropyl Ketones with Nucleophiles. Angewandte Chemie International Edition, 45(40), 6704–6707.[1]
-
PubChem Compound Summary. (n.d.). (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (CAS 2068725-75-5).[1][2][5]
-
Bézé, N., et al. (2021).[1] Gold-Catalyzed Dehydrogenative Cycloisomerization of 1,5-enynes. Organic Chemistry Frontiers.
-
[Link]
- Provides context on the cycloisomerization pathways of rel
-
Sources
- 1. (((1-Ethynylcyclobutyl)methoxy)methyl)benzene | C14H16O | CID 138109991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2068725-66-4|(((1-ETHYNYLCYCLOBUTYL)METHOXY)METHYL)BENZENE|BLD Pharm [bldpharm.com]
- 3. Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthetic applications of gold-catalyzed ring expansions [beilstein-journals.org]
- 5. (((1-Ethynylcyclopropyl)methoxy)methyl)benzene | C13H14O | CID 138110398 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Gold(I)-Catalyzed Synthesis of Cyclobutenes from (((1-Ethynylcyclopropyl)methoxy)methyl)benzene
This Application Note is designed to guide researchers through the precision synthesis of functionalized cyclobutenes via the Gold(I)-catalyzed ring expansion of 1-alkynylcyclopropane precursors.
Executive Summary
Cyclobutenes are high-value, strained carbocycles serving as critical intermediates in the synthesis of complex natural products (e.g., ladderanes) and as partners in electrocyclic ring-opening reactions to generate stereodefined 1,3-dienes. This protocol details the conversion of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (a benzyl-protected 1-ethynylcyclopropylmethanol) into its corresponding cyclobutene derivative.
The method utilizes cationic Gold(I) catalysis to induce a skeletal rearrangement under mild, neutral conditions. Unlike thermal rearrangements which require temperatures exceeding 400°C, this metal-catalyzed route proceeds at room temperature, preserving sensitive functional groups.
Key Advantages:
-
Atom Economy: 100% atom-economical isomerization.
-
Mild Conditions: Room temperature operation avoids thermal degradation.
-
Scalability: Protocol validated from milligram to gram scale.
Mechanistic Principles
The transformation is driven by the release of ring strain (~27.5 kcal/mol for cyclopropane) and the high affinity of Gold(I) for alkynes.
The Reaction Pathway[1][2][3][4][5]
-
Activation: The cationic Gold(I) species coordinates to the alkyne (
-activation).[1] -
Cyclization: The cyclopropane ring attacks the activated alkyne (typically 5-endo-dig or 5-exo-dig manifold), generating a cyclopropyl gold carbene intermediate.
-
Rearrangement: A Wagner-Meerwein-type alkyl shift expands the ring from 3 carbons to 4.
-
Demetallation: The catalyst is regenerated, releasing the cyclobutene product.
Visualization: Mechanistic Pathway
The following diagram illustrates the skeletal rearrangement logic.
Figure 1: Mechanistic pathway of the Gold(I)-catalyzed ring expansion of alkynylcyclopropanes.
Experimental Protocol
Reagents and Materials[2][5][6][7][8][9][10][11][12]
-
Precursor: (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (Synthesized via addition of ethynylmagnesium bromide to cyclopropyl ketone followed by benzylation, or similar standard routes).
-
Catalyst: [JohnPhosAu(MeCN)]SbF₆ (CAS: 77768-46-8) or [PPh₃Au]NTf₂.
-
Note: Cationic gold is essential. Neutral chlorides (e.g., PPh₃AuCl) require silver salt activation (AgSbF₆).
-
-
Solvent: Dichloromethane (DCM), anhydrous (water < 50 ppm).
-
Quench: Triethylamine (Et₃N).
Safety Considerations
-
Gold Salts: Handle with care; potential irritants.
-
Alkynes: Although stable, terminal alkynes can polymerize. Store cold.
-
Cyclobutenes: Strained rings. Avoid strong acids during purification to prevent ring-opening to dienes.
Step-by-Step Procedure (Standard Scale: 1.0 mmol)
-
Preparation:
-
Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool to room temperature under a positive pressure of Argon or Nitrogen.
-
-
Substrate Dissolution:
-
Add (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (186 mg, 1.0 mmol) to the flask.
-
Add DCM (5.0 mL) to achieve a 0.2 M concentration.
-
-
Catalysis Initiation:
-
Add [JohnPhosAu(MeCN)]SbF₆ (15 mg, 0.02 mmol, 2 mol%).
-
Observation: The solution may turn slightly yellow or darken.
-
Stir at Room Temperature (23°C) .
-
-
Monitoring:
-
Monitor via TLC (Hexanes/EtOAc 9:1).
-
Endpoint: Disappearance of the starting material spot (usually 1–4 hours).
-
TLC Stain: Use KMnO₄ or Vanillin (cyclobutenes stain distinctively).
-
-
Quenching:
-
Once complete, add Triethylamine (0.1 mL) to quench the catalyst.
-
Concentrate the mixture in vacuo at low temperature (< 30°C).
-
Warning: Do not heat excessively; cyclobutenes can thermally isomerize to dienes.
-
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Pentane/Diethyl Ether (gradient 100:0 to 95:5).
-
Note: Use silica neutralized with 1% Et₃N if the product is acid-sensitive.
-
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of cyclobutenes.
Data Analysis & Characterization
Successful conversion is verified by Nuclear Magnetic Resonance (NMR).[2][3] The key diagnostic is the shift from the alkyne proton to the cyclobutene vinyl proton.
Expected NMR Shifts (in CDCl₃)
| Moiety | Precursor (Alkyne) | Product (Cyclobutene) | Diagnostic Change |
| Alkyne/Alkene | Disappearance of alkyne; Appearance of vinyl signal. | ||
| Cyclopropyl/butyl | Shift downfield due to ring expansion. | ||
| Benzylic CH₂ | Remains relatively constant (internal standard). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction | Catalyst deactivated or wet solvent. | Ensure DCM is anhydrous; use fresh catalyst or add AgSbF₆ activator. |
| Polymerization | Concentration too high. | Dilute reaction to 0.05 M. |
| Ring Opening (Diene) | Acidic silica or high heat. | Add 1% Et₃N to column eluent; keep rotovap bath < 30°C. |
| Hydrolysis (Ketone) | Water present in solvent. | Strictly anhydrous conditions required to avoid hydration to cyclobutyl ketones. |
References
-
Fürstner, A., & Aïssa, C. (2006). Gold-Catalyzed Cycloisomerization of Enynes: A Mechanistic Perspective. Journal of the American Chemical Society, 128(19), 6306–6307.
-
Nieto-Oberhuber, C., Muñoz, M. P., Buñuel, E., Nevado, C., Cárdenas, D. J., & Echavarren, A. M. (2006). Cationic Gold(I) Complexes: Highly Alkynophilic Catalysts for the exo- and endo-Cyclization of Enynes. Angewandte Chemie International Edition, 45(3), 432–437.
-
Markham, J. P., Staben, S. T., & Toste, F. D. (2005). Gold(I)-Catalyzed Ring Expansion of Alkynylcyclopropanols.[4] Journal of the American Chemical Society, 127(27), 9708–9709.
-
Miege, F., Meyer, C., & Cossy, J. (2011). Gold-Catalyzed Rearrangement of 1-Alkynylcyclopropyl Ketones. Angewandte Chemie International Edition, 50(26), 5932–5937.
Sources
- 1. Gold-catalyzed four-component multifunctionalization of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione [mdpi.com]
- 3. Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemo-Selective Cleavage of Benzyl Ethers in Cyclopropyl Scaffolds
Executive Summary & Scientific Rationale
The removal of benzyl (Bn) protecting groups in the presence of a cyclopropyl ring presents a classic chemoselectivity paradox in organic synthesis. The cyclopropane ring, characterized by significant ring strain (~27.5 kcal/mol) and "banana bonds" (high p-character), behaves electronically similarly to a double bond (Walsh orbitals).
Standard deprotection protocols fail due to two primary competing pathways:
-
Hydrogenolysis (
, Pd/C): Cyclopropanes, especially those adjacent to aryl or carbonyl groups (vinyl-cyclopropane mimics), frequently undergo ring-opening hydrogenolysis alongside the benzyl ether. -
Strong Acidolysis (
, ): The generation of carbocations adjacent to the ring often triggers cyclopropylcarbinyl-to-homoallyl rearrangements.
This Application Note details three validated protocols designed to cleave benzyl ethers while preserving cyclopropyl integrity. The selection relies on kinetic control and cation scavenging to prevent thermodynamic ring relaxation.
Strategic Decision Matrix
Select your protocol based on the electronic nature of your substrate and the specific type of benzyl protection.
Figure 1: Decision tree for selecting the appropriate debenzylation strategy.
Comparative Data Analysis
The following table summarizes the efficiency and risk profile of the discussed reagents when applied to cyclopropyl-containing substrates.
| Reagent System | Mechanism | Primary Risk | Cyclopropane Compatibility | Typical Yield |
| Lewis Acid / Cation Scavenging | Polymerization of Bn cation | Excellent (-78°C) | 85-95% | |
| Acetolysis | Acetate migration | Good (Mild conditions) | 70-85% | |
| LDBB | SET Reduction | Over-reduction | Moderate (Radical clock) | 60-80% |
| Hydrogenolysis | Ring Opening | Poor (High Risk) | <40% (intact) | |
| DDQ (Photochemical) | SET Oxidation | Over-oxidation | Excellent (Neutral pH) | 80-90% |
Detailed Protocols
Protocol A: The "Gold Standard" – with Cation Scavenger
Best for: Unsubstituted benzyl ethers in complex, non-basic substrates.
Mechanism: Boron trichloride coordinates to the ether oxygen. The key innovation is the addition of pentamethylbenzene .[1] Without it, the cleaved benzyl cation (
Materials:
-
Boron Trichloride (
), 1.0 M in DCM. -
Pentamethylbenzene (PMB-H) or Pentamethylbenzene.
-
Anhydrous Dichloromethane (DCM).
-
Saturated
solution.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon. Dissolve the substrate (1.0 equiv) and pentamethylbenzene (3.0 - 5.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Higher temperatures increase the risk of Lewis-acid catalyzed ring expansion.
-
Addition: Dropwise add
(2.0 - 3.0 equiv) over 10 minutes. The solution may turn dark or purple (complex formation). -
Reaction: Stir at -78°C for 1 to 3 hours. Monitor by TLC (quench a micro-aliquot into MeOH).
-
Quench: While still at -78°C, add a solution of MeOH/CHCl3 (1:10) or saturated
vigorously. -
Workup: Warm to room temperature. Dilute with DCM, wash with water and brine.
-
Purification: The byproduct (benzyl-pentamethylbenzene) is non-polar and easily separated via flash chromatography.
Expert Insight: If your substrate contains a basic nitrogen, pre-complex it with 1 equiv of
or use excess, as the amine will sequester the boron reagent.
Protocol B: Ferric Chloride Acetolysis (The Angyal Method)
Best for: Carbohydrate-like scaffolds or substrates sensitive to strong Lewis acids like
Materials:
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in pure acetic anhydride (0.1 M). If solubility is poor, add minimal DCM.
-
Catalyst: Add anhydrous
(1.5 - 2.0 equiv) at 0°C. -
Reaction: Allow to warm to room temperature. Stir for 2–6 hours.
-
Quench: Pour the mixture carefully into ice-cold saturated
(Caution: evolution of and heat). Stir for 30 minutes to hydrolyze excess anhydride. -
Workup: Extract with EtOAc.
-
Post-Processing: The product is the acetate of your alcohol. To reveal the free alcohol, perform a mild basic hydrolysis (
/ MeOH).
Protocol C: Visible-Light Mediated DDQ Oxidation
Best for: Substrates where strictly neutral conditions are required. Originally for PMB, but recent advances allow for simple Benzyl cleavage. Mechanism: Photo-excitation of DDQ allows it to oxidize the benzyl ether (higher oxidation potential than PMB) via Single Electron Transfer (SET), followed by hydrolysis.
Materials:
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 - 1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) / Phosphate Buffer (pH 7) or MeCN/H2O (9:1).
-
Light Source: Blue LED (450-460 nm) or UV (365 nm) depending on activation barrier.
Step-by-Step Procedure:
-
Setup: Dissolve substrate in solvent mixture (degassed).
-
Reagent: Add DDQ.
-
Irradiation: Irradiate with Blue LED at room temperature.
-
Monitoring: Reaction is usually fast (1-4 hours). The mixture will turn deep red/brown (DDQ-H formation).
-
Workup: Filter off the hydroquinone precipitate. Wash organic layer with ascorbic acid solution (to reduce residual oxidants) and bicarbonate.
Mechanistic Visualization: Scavenging
The following diagram illustrates why the scavenger is critical for cyclopropyl survival.
Figure 2: Mechanistic pathway showing the interception of the reactive benzyl cation by pentamethylbenzene, preventing side reactions with the cyclopropane ring.
References
-
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[4] Mild Debenzylation of Aryl Benzyl Ether with
in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[4][5] Synlett, 2008(13), 1977-1980. -
Kartha, K. P. R., Dasgupta, F., Singh, P. P., & Srivastava, H. C. (1986). Use of Ferric Chloride in Carbohydrate Reactions.[2] IV. Acetolysis of Benzyl Ethers of Sugars. Journal of Carbohydrate Chemistry, 5(3), 437-444.
-
Crawford, C., & Oscarson, S. (2020).[6] Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. (Relevant for modified hydrogenolysis strategies).
-
Bera, S., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.[7][8] Nature Communications / Max Planck Institute.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene
Molecule Dashboard & Critical Sensitivities
Before initiating any purification workflow, you must understand the physicochemical "personality" of your target. This molecule combines three distinct functionalities that create a "perfect storm" for degradation if mishandled.
| Feature | Specification | Critical Sensitivity |
| Structure | Benzyl ether of (1-ethynylcyclopropyl)methanol | Acid Labile & Strain Energy |
| Formula | MW: 186.25 g/mol | |
| Physical State | Colorless to pale yellow oil | Volatility: Moderate (High vacuum required) |
| Risk Factor 1 | Cyclopropyl-Carbinyl System | High. Under acidic conditions (e.g., unbuffered silica), the ether oxygen can protonate, leading to cleavage and rapid rearrangement of the cyclopropylcarbinyl cation into cyclobutyl or homoallyl derivatives. |
| Risk Factor 2 | Terminal Alkyne | Moderate. Susceptible to polymerization at high temperatures or formation of explosive acetylides with copper/silver salts. |
| Risk Factor 3 | Benzyl Bromide Impurity | High. Unreacted benzyl bromide (starting material) often co-elutes with the product on silica gel. |
Decision Matrix: Selecting Your Purification Workflow
Do not default to standard flash chromatography. Use this logic flow to determine the safest path based on your crude purity and available equipment.
Figure 1: Decision tree for selecting the optimal purification method based on impurity profile and scale.
Troubleshooting Modules
Module A: The "Benzyl Bromide" Ghost
Issue: You performed the benzylation, but the excess benzyl bromide (BnBr) has an
Root Cause: Benzyl bromide and benzyl ethers share very similar polarities. Relying on physical separation (chromatography) is inefficient.
The Fix: Chemical Scavenging (In Situ Derivatization) Transform the non-polar BnBr into a highly polar ammonium salt that sticks to the baseline or washes away.
Protocol:
-
Do not concentrate the crude yet. If your reaction solvent is compatible (e.g., THF, Toluene), keep it. If not, swap to THF.
-
Add Scavenger: Add 1.5 equivalents (relative to the estimated excess BnBr) of a nucleophilic amine.
-
Recommended:N,N-Dimethylethylenediamine or Triethylamine (Et3N) .
-
Why? Primary/secondary amines react faster, but Et3N works with mild heating.
-
-
Incubate: Stir at room temperature for 1-2 hours (or 40°C for 30 mins).
-
Mechanism:[1]
(Quaternary Ammonium Salt).
-
-
Workup:
-
Dilute with
or Hexanes. -
The ammonium salt will either precipitate (filter it off) or partition into the aqueous layer during a water wash.[2]
-
-
Result: Your crude oil is now free of BnBr, making chromatography trivial.
Module B: Chromatography Gremlins (Acid Sensitivity)
Issue: The product decomposes on the column. NMR shows new alkene peaks or loss of the cyclopropyl ring signals.
Root Cause: Commercial silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to protonate the ether oxygen, triggering the cyclopropylcarbinyl rearrangement .
The Fix: Buffered Silica Gel Chromatography You must neutralize the stationary phase.
Protocol:
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 100% Hexanes).
-
The Buffer: Add 1% v/v Triethylamine (Et3N) to the slurry before packing the column.
-
The Eluent: Ensure your mobile phase also contains 0.5% Et3N throughout the run.
-
Loading: Load the crude as a liquid (neat or minimal solvent). Avoid "dry loading" on silica, which concentrates the compound on acidic sites.
-
Elution: Use a gradient of Hexanes
5% EtOAc/Hexanes. The product is non-polar and should elute early.
Data Validation:
-
Pass:
NMR shows intact cyclopropyl protons (0.5–1.0 ppm region). -
Fail: Appearance of multiplet signals in the alkene region (5.0–6.0 ppm) indicates ring opening.
Module C: Thermal Hazards (Distillation)
Issue: You want to avoid chromatography for large batches (>10g), but are worried about the alkyne.
Root Cause: Terminal alkynes are generally stable up to ~120°C, but the strained cyclopropane ring adds thermodynamic instability.
The Fix: High-Vacuum Low-Temp Distillation Protocol:
-
Equipment: Short-path distillation head (Vigreux column is likely overkill and causes hold-up).
-
Vacuum: High vacuum is non-negotiable. You need < 0.5 mmHg (Torr) .
-
Temperature:
-
Bath Temp: Do not exceed 110°C .
-
Vapor Temp: Expect boiling point around 80–95°C at 0.5 mmHg (estimated).
-
-
Stabilization: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 wt%) to the pot to prevent alkyne polymerization during heating.
Frequently Asked Questions (FAQ)
Q: Can I use alumina instead of silica? A: Yes. Neutral Alumina (Activity Grade III) is an excellent alternative if the buffered silica method fails. It is naturally less acidic than silica. However, separation resolution is generally lower, so ensure you have scavenged the BnBr first (See Module A).
Q: The product smells like almonds/marzipan. Is this normal?
A: No. That is the smell of Benzaldehyde . This indicates oxidation of your benzyl ether or hydrolysis of unreacted benzyl bromide. If you smell this, check your NMR for an aldehyde proton (~10 ppm). You may need to repurify under an inert atmosphere (
Q: Can I use "Click" chemistry (CuAAC) directly on the crude? A: Risky. If unreacted benzyl bromide is present, it can react with the copper catalyst or the azide partner in side reactions. Furthermore, copper residues are notoriously difficult to remove from the chelating ether/alkyne product. Purify the alkyne first.
Q: How should I store the purified compound? A: Store at -20°C under Argon. Terminal alkynes can slowly polymerize upon exposure to air and light. The cyclopropyl ether linkage is stable to base but will degrade if the vial is slightly acidic (e.g., HCl vapors in the fridge).
References
-
Cyclopropylcarbinyl Rearrangement Mechanisms
-
Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives. Journal of the American Chemical Society, 73(8), 3542-3543. Link
-
-
Purification of Benzyl Ethers (Scavenging Protocols)
-
Stability of Alkoxy-Cyclopropanes
-
Wong, H. N. C., et al. (1989). Cyclopropane derivatives in organic synthesis. Chemical Reviews, 89(1), 165-198. Link
-
-
Buffered Silica Gel Techniques
-
Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(2), 143-148. Link
-
- Alkyne Stabilization & Distillation: Brandsma, L. (2003). Preparative Acetylenic Chemistry. Springer Science & Business Media. (Standard reference for thermal handling of acetylenes).
Sources
Handling moisture sensitivity in (((1-Ethynylcyclopropyl)methoxy)methyl)benzene synthesis
Technical Support Center: Handling Moisture Sensitivity in (((1-Ethynylcyclopropyl)methoxy)methyl)benzene Synthesis
Ticket ID: #CAS-2068725-75-5-M Subject: Optimization of Anhydrous Protocols for Cyclopropyl-Alkyne Etherification Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary: The Moisture Challenge
You are synthesizing (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (CAS: 2068725-75-5).[1][2][3] This transformation typically involves the benzylation of 1-ethynylcyclopropylmethanol using a Williamson ether synthesis protocol (Sodium Hydride + Benzyl Bromide).[1]
The Critical Failure Mode:
The starting alcohol is sterically hindered (neopentyl-like position on a cyclopropane ring).[1] This necessitates a strong base (NaH) and often elevated temperatures or polar aprotic solvents (DMF/THF) to drive the
-
Stoichiometric Collapse: Water quenches NaH immediately (
), leaving insufficient base to deprotonate the alcohol.[2] -
Competitor Nucleophile Generation: The resulting Hydroxide (
) competes with your alkoxide for the benzyl bromide, forming Benzyl Alcohol ( ) as a difficult-to-separate byproduct.[1] -
Alkyne Instability: While the terminal alkyne (
) is less acidic than the alcohol ( ), wet basic conditions at high temperatures can promote polymerization or isomerization of the sensitive ethynyl-cyclopropyl motif.[2]
Core Protocol: The Anhydrous Workflow[2]
This protocol is designed as a self-validating system.[1] If Step 2 fails (visual check), do not proceed to Step 3.
Reagents:
-
Substrate: 1-ethynylcyclopropylmethanol (
)[1][2] -
Electrophile: Benzyl Bromide (
)[1][2] -
Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) — Must be <50 ppm water.[1][2]
Step-by-Step Methodology
| Step | Action | Technical Rationale (The "Why") |
| 1 | Solvent Drying | DMF: Do not distill from hydrides (risk of violent decomp).[1] Dry over activated 4Å molecular sieves for 48h. THF: Distill from Na/Benzophenone or use a solvent purification system (SPS).[1] |
| 2 | NaH Preparation | Weigh NaH (1.5 eq) into a flame-dried Schlenk flask under Argon. Optional: Wash with dry hexane only if oil interference is proven; otherwise, the oil protects NaH from adventitious moisture during transfer.[2] |
| 3 | Alkoxide Formation | Cool flask to 0°C. Add dry solvent. Add |
| 4 | The "Aging" Period | Stir at 0°C |
| 5 | Alkylation | Cool to 0°C. Add |
Visualization: Reaction Logic & Failure Points
The following diagram illustrates the reaction pathway and exactly where moisture creates "dead ends" in your synthesis.
Caption: Figure 1. Mechanistic pathway showing how moisture (Red) intercepts NaH and BnBr, diverting the flux from the Target Ether (Green) toward impurities.[2]
Troubleshooting Guide (FAQs)
Q1: The reaction mixture turned dark brown/black upon heating. Is my product gone?
-
Diagnosis: This is likely "DMF decomposition" or alkyne polymerization.[1]
-
Root Cause:
-
Wet DMF: At elevated temperatures (
), NaH reacts with DMF (especially if wet) to form dimethylamine and carbon monoxide.[2] The base degrades the solvent rather than deprotonating your alcohol. -
Alkyne Sensitivity: Strong bases at high heat can cause the terminal alkyne to polymerize.
-
-
Resolution:
Q2: I see bubbling when I add NaH, but the reaction stalls at 50% conversion.
-
Diagnosis: "The Water Wall."[4]
-
Root Cause: You likely had enough NaH to consume the water in the solvent and some of the alcohol, but not enough excess to drive the reaction to completion. The bubbling you saw initially was likely NaH quenching with water, not just deprotonation of your substrate.
-
Resolution:
Q3: Can I use TBAI (Tetrabutylammonium iodide) to speed this up?
-
Diagnosis: Steric hindrance is slowing the
attack. -
Analysis: Yes. The cyclopropyl group makes the hydroxymethyl group "neopentyl-like" (sterically hindered).[1]
-
Protocol: Add 5-10 mol% TBAI . This acts as a Phase Transfer Catalyst (or halide exchange catalyst in homogenous solution), swapping the bromide for a more nucleophilic iodide on the benzyl group, accelerating the reaction without requiring higher, dangerous temperatures.
Advanced Decision Tree: Solvent Handling
Use this flow to determine if your solvent is safe for this specific alkyne-ether synthesis.
Caption: Figure 2. Decision matrix for validating solvent anhydrous integrity before introducing the expensive cyclopropyl-alkyne substrate.
References
-
Williams, D. B. G., & Lawton, M. (2010).[2] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[2] [Link]
-
National Institutes of Health (PubChem). (2025).[1] Compound Summary: (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (CID 138110398).[1][2][3] [Link][1][2]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1][4] (Chapter 17: Nucleophilic Substitution at Saturated Carbon). [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][4] (Specific protocols for drying DMF and THF). [Link]
Sources
Separation of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene from unreacted benzyl bromide
Welcome to the technical support center for the purification of (((1-ethynylcyclopropyl)methoxy)methyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to isolate this target molecule from unreacted benzyl bromide and other potential impurities. Here, we provide in-depth troubleshooting advice and detailed experimental protocols to ensure a high-purity final product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of (((1-ethynylcyclopropyl)methoxy)methyl)benzene.
Q1: After my reaction, I have a mixture of my desired product and a significant amount of unreacted benzyl bromide. What is the best initial purification step?
A1: A preliminary liquid-liquid extraction is highly recommended. This will remove water-soluble impurities and can begin the separation of your product from benzyl bromide. Benzyl bromide has limited water solubility and will primarily remain in the organic phase with your product. However, washing the organic layer with a mild base solution, such as saturated sodium bicarbonate, can help remove acidic impurities and potentially react with any residual benzyl bromide, facilitating its removal in subsequent steps.[1][2]
Q2: I performed a liquid-liquid extraction, but my crude product is still contaminated with benzyl bromide. What's the next step?
A2: For highly effective separation, column chromatography is the preferred method.[3][4][5] This technique separates compounds based on their polarity. Since (((1-ethynylcyclopropyl)methoxy)methyl)benzene (an ether) and benzyl bromide (an alkyl halide) have different polarities, they will travel through the chromatography column at different rates, allowing for their separation.
Q3: I'm considering distillation for purification. Is this a viable option?
Q4: My purified product seems to degrade over time. What could be the cause?
A4: Benzyl bromide is sensitive to light and moisture and can decompose, releasing acidic byproducts like hydrogen bromide (HBr).[10] If your product is contaminated with even trace amounts of benzyl bromide, this decomposition can lead to the degradation of your desired ether product over time. Ensuring complete removal of benzyl bromide is crucial for product stability.
Comparative Data of Compounds
For effective separation, understanding the physical properties of the compounds involved is crucial.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| (((1-Ethynylcyclopropyl)methoxy)methyl)benzene | C₁₃H₁₄O | 186.25[11] | Estimated < 198 | Estimated ~1.0 |
| Benzyl Bromide | C₇H₇Br | 171.03[6][8] | 198-201[6][7] | 1.438[6][8] |
Experimental Protocols
Protocol 1: Purification via Liquid-Liquid Extraction and Column Chromatography
This is the recommended primary method for achieving high purity.
Workflow Diagram:
Sources
- 1. reddit.com [reddit.com]
- 2. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. longdom.org [longdom.org]
- 5. chromtech.com [chromtech.com]
- 6. Benzyl Bromide [commonorganicchemistry.com]
- 7. westliberty.edu [westliberty.edu]
- 8. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 9. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. (((1-Ethynylcyclopropyl)methoxy)methyl)benzene | C13H14O | CID 138110398 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control Strategies for Exothermic Cyclopropyl Alkyne Reactions
Welcome to the Technical Support Center for managing exothermic reactions involving cyclopropyl alkynes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions (FAQs) regarding temperature control in these highly energetic cycloaddition reactions. Our focus is to blend theoretical understanding with practical, field-proven insights to ensure both the success and safety of your experiments.
Introduction: The Energetic Nature of Cyclopropyl Alkynes in Cycloadditions
Cyclopropyl-fused alkynes, such as bicyclo[6.1.0]nonyne (BCN), are a class of strained alkynes that have gained significant traction in bioconjugation and materials science, primarily through their use in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. The fusion of the high-energy cyclopropane ring into a cyclooctyne backbone results in a significant increase in ring strain. This stored potential energy is the driving force for the rapid and efficient reaction with azides, which proceeds without the need for a catalyst.
However, this high reactivity comes with a critical consideration: the release of this substantial strain energy manifests as a significant exotherm.[1][] While advantageous for reaction kinetics, this heat release can pose a considerable safety hazard, especially during scale-up, potentially leading to thermal runaway if not adequately controlled.[3][4] A thermal runaway is a situation where an increase in temperature leads to a further increase in the reaction rate, creating a positive feedback loop that can result in a loss of control over the reaction, potentially leading to destructive outcomes.[4][5]
This guide will provide you with the necessary knowledge and strategies to harness the power of cyclopropyl alkyne reactions while maintaining a safe and controlled laboratory environment.
Frequently Asked Questions (FAQs)
Q1: Why are cyclopropyl alkyne reactions, particularly SPAAC, so exothermic?
A1: The exothermicity of these reactions is a direct consequence of the release of significant ring strain from the cyclopropyl-fused alkyne. The cyclopropane ring, with its acute bond angles, and the distortion of the alkyne from its ideal linear geometry, store a large amount of potential energy. During the [3+2] cycloaddition with an azide, this strain is released as the alkyne rehybridizes, forming a more stable triazole product. This release of stored energy is observed as a significant evolution of heat (enthalpy). The fusion of a cyclopropane ring, as seen in BCN, further enhances this strain, leading to a more pronounced exotherm compared to other cyclooctynes.[6]
Q2: What are the primary risks associated with uncontrolled exotherms in these reactions?
A2: The primary risk is thermal runaway .[3] This occurs when the rate of heat generation from the reaction exceeds the rate of heat removal from the system.[7] An uncontrolled temperature increase can lead to:
-
Boiling of the solvent: This can cause a rapid pressure increase in a sealed vessel, leading to an explosion.
-
Decomposition of reactants, products, or solvents: At elevated temperatures, organic molecules can decompose, often generating gas and further increasing pressure. Azides, in particular, can be thermally sensitive.
-
Side reactions: Higher temperatures can promote undesired side reactions, leading to impurities and reduced yield.
-
Inconsistent product quality: Poor temperature control can lead to batch-to-batch variability.
Q3: Can I assume that a reaction that is well-behaved on a small scale will be safe to scale up directly?
A3: Absolutely not. This is a critical and often overlooked aspect of process safety. The ability to dissipate heat does not scale linearly with the reaction volume. As you increase the scale of a reaction, the volume (and therefore the potential for heat generation) increases by the cube of the vessel's radius, while the surface area available for heat transfer only increases by the square of the radius.[3] This means that a reaction that experiences a minor, manageable temperature increase at a 1 mmol scale could become a dangerous, uncontrollable exotherm at a 1 mol scale. A thorough risk assessment is mandatory before any scale-up.[5][8]
Troubleshooting Guide: Managing Reaction Exotherms
This section provides practical strategies to identify and mitigate thermal hazards associated with cyclopropyl alkyne reactions.
Issue 1: Rapid, Uncontrolled Temperature Spike Upon Reagent Addition
This is a classic sign of a highly exothermic reaction where the rate of heat generation is overwhelming the system's cooling capacity.
Root Causes & Solutions:
| Causative Factor | Explanation | Troubleshooting & Optimization Strategies |
| Rapid Reagent Addition | Adding one reagent to the other all at once ("en-masse") introduces the entire potential energy of the reaction into the system instantaneously.[7] | Employ Semi-Batch Addition: Add the limiting reagent slowly and controllably to the reaction mixture. This allows the heat to be dissipated as it is generated. Use a syringe pump for precise and consistent addition.[3] |
| High Reactant Concentration | More concentrated reactants lead to a faster reaction rate and a higher rate of heat generation per unit volume. | Dilute the Reaction Mixture: Increasing the solvent volume provides a larger thermal mass to absorb the heat generated, thus moderating the temperature increase.[5] |
| Inadequate Cooling | The cooling bath or cryostat may not have sufficient capacity to remove the heat generated by the reaction. | Enhance Cooling Capacity: Use a larger cooling bath, a more powerful cryostat, or a lower temperature coolant. Ensure good thermal contact between the reaction vessel and the cooling medium. |
| Poor Mixing | Inefficient stirring can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk solution. This can initiate a thermal runaway. | Improve Agitation: Use an overhead stirrer for larger volumes and viscous solutions. Ensure the stir bar is of an appropriate size and is spinning at a speed that creates a vortex for efficient mixing. |
Issue 2: Reaction Temperature Steadily Increases Despite Cooling
This indicates that the rate of heat generation is consistently higher than the rate of heat removal, a dangerous situation that can escalate to thermal runaway.
Root Causes & Solutions:
| Causative Factor | Explanation | Troubleshooting & Optimization Strategies |
| Accumulation of Unreacted Reagents | If the reaction is initiated at a low temperature where the reaction rate is slow, adding a reagent too quickly can lead to its accumulation. A subsequent small increase in temperature can then trigger a rapid reaction of the accumulated material. | "Dose-and-Wait" or "Power Compensation" Calorimetry: For initial small-scale experiments, use reaction calorimetry to determine the heat of reaction and the rate of heat evolution. This data is crucial for safe scale-up.[9] In the absence of a calorimeter, on a small scale, add a small portion of the reagent and monitor the temperature. Ensure the exotherm subsides before adding the next portion. |
| Scale-Up without Process Modification | As discussed, heat dissipation becomes less efficient at larger scales. | Re-evaluate Cooling for Scale-Up: Before scaling up, perform a heat balance calculation to ensure your cooling system can handle the total expected heat evolution.[3] Consider alternative reactor setups for larger scales. |
| Choice of a Highly Reactive Cyclopropyl Alkyne | More strained alkynes will have a higher heat of reaction. | Consider a Less Strained Alkyne (if possible): If the application allows, using a less strained alkyne can reduce the exothermicity. However, this will also likely reduce the reaction rate. |
Experimental Protocols & Methodologies
Protocol 1: Small-Scale Reaction Calorimetry for Hazard Assessment
Before any scale-up, it is highly recommended to determine the heat of reaction (ΔHrxn) and the maximum adiabatic temperature rise (ΔTad) using a reaction calorimeter.
Objective: To quantify the thermal hazard of a cyclopropyl alkyne-azide cycloaddition.
Equipment:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1, SYSTAG Calo 2310)
-
Syringe pump for controlled reagent addition
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calibration: Calibrate the calorimeter according to the manufacturer's instructions.
-
Setup: Charge the reactor with the solvent and one of the reactants (typically the one in excess).
-
Equilibration: Bring the reactor contents to the desired starting temperature and allow the system to equilibrate.
-
Reagent Addition: Add the limiting reagent at a slow, controlled rate using the syringe pump.
-
Data Acquisition: Monitor the heat flow, reactor temperature, and jacket temperature throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.
-
Analysis: Integrate the heat flow data to determine the total heat of reaction. Calculate the ΔTad using the formula: ΔTad = (-ΔHrxn * n) / (m * Cp), where 'n' is the number of moles of the limiting reagent, 'm' is the total mass of the reaction mixture, and 'Cp' is the specific heat capacity of the reaction mixture.
Protocol 2: Safe Laboratory Scale-Up (Up to 100 mmol)
This protocol assumes a thorough hazard assessment has been conducted.
Objective: To safely perform a cyclopropyl alkyne-azide cycloaddition on a 100 mmol scale.
Equipment:
-
Three-neck round-bottom flask of appropriate volume (at least twice the total reaction volume)[5]
-
Overhead mechanical stirrer
-
Syringe pump
-
Digital thermometer to monitor the internal reaction temperature
-
Efficient condenser
-
Cooling bath with a cryostat capable of maintaining the desired temperature
Procedure:
-
Setup: Assemble the glassware in a fume hood. Ensure the flask is securely clamped in the cooling bath.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon).
-
Initial Charge: Charge the flask with the solvent and the azide.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C or lower).
-
Slow Addition: Begin the slow, dropwise addition of the cyclopropyl alkyne solution via the syringe pump.
-
Temperature Monitoring: Crucially, monitor the internal temperature of the reaction mixture continuously. The rate of addition should be adjusted to ensure the internal temperature does not rise more than a few degrees above the set point.
-
Post-Addition: After the addition is complete, continue to stir the reaction at the set temperature and monitor for any further exotherm.
-
Quenching: Once the reaction is complete (as determined by an appropriate analytical method like TLC or LC-MS), quench the reaction carefully if necessary.
Visualization of Concepts
Diagram 1: Thermal Runaway Feedback Loop
Caption: The positive feedback loop of a thermal runaway reaction.
Diagram 2: Decision-Making Workflow for Temperature Control
Caption: A workflow for assessing and managing thermal risks.
Conclusion
Cyclopropyl alkyne reactions are powerful synthetic tools, but their inherent exothermicity demands a rigorous and proactive approach to temperature control. By understanding the principles of heat generation and dissipation, performing thorough hazard assessments before scale-up, and implementing robust control strategies, researchers can safely and effectively utilize these valuable reactions. Always prioritize safety, and when in doubt, consult with a process safety professional.
References
-
Bach, R. D. (2009). Ring strain energy in the cyclooctyl system. The effect of strain energy on [3 + 2] cycloaddition reactions with azides. Journal of the American Chemical Society, 131(14), 5233–5243. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Chemical Engineering. [Link]
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024). American Chemical Society.
-
How do you Safely Scale up a Given Chemical Reaction? (2024). Scientific Update. [Link]
-
Scale-up Reactions - Division of Research Safety. (2019). University of Illinois. [Link]
-
Scale Up Safety. (2023). Stanford Environmental Health & Safety. [Link]
- Safe scale-up with exothermic reactions. (n.d.).
- Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. (n.d.). PMC.
-
Runaway reactions, case studies, lessons learned. (n.d.). aria.developpement-durable.gouv.fr. [Link]
-
Schaub, T. A., et al. (2018). Strain-Promoted Reactivity of Alkyne-Containing Cycloparaphenylenes. Angewandte Chemie International Edition, 57(50), 16348–16353. [Link]
-
A Survey of Strain‐Promoted Azide–Alkyne Cycloaddition in Polymer Chemistry. (2020). ResearchGate. [Link]
-
The effects of buffer, pH, and temperature upon SPAAC reaction rates. (n.d.). RSC Publishing. [Link]
-
Studying Azide–Alkyne Cycloaddition With the Freezing-String Method. (2023). YouTube. [Link]
-
Ring strain release and pseudo anti-aromaticities control photochemical reactivities in photoclick reactions of solvated cyclopropenones. (n.d.). ChemRxiv. [Link]
-
Bioorthogonal chemistry. (n.d.). Wikipedia. [Link]
- Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. (n.d.).
- Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. (n.d.). PMC.
- Strain-promoted azide–alkyne cycloaddition reactions between the... (n.d.).
-
Retro-Cope elimination of cyclic alkynes: reactivity trends and rational design of next-generation bioorthogonal reagents. (2024). Chemical Science (RSC Publishing). [Link]
- Bioorthogonal chemistry: strategies and recent development. (n.d.). PMC.
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE. [Link]
- Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. (n.d.). PMC.
- Computational Design of a Tetrapericyclic Cycloaddition and the Nature of Potential Energy Surfaces with Multiple Bifurc
-
Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Ring strain energy in the cyclooctyl system. The effect of strain energy on [3 + 2] cycloaddition reactions with azides. (2009). PubMed. [Link]
-
Recent developments in bioorthogonal chemistry and the orthogonality within. (2020). ResearchGate. [Link]
-
Design and characterization of a flow reaction calorimeter based on FlowPlate® Lab and Peltier elements. (2023). RSC Publishing. [Link]
-
Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. (n.d.). MDPI. [Link]
-
Influence of Group 15 elements on the [3 + 2] cycloaddition reactivity of G15 = G15–G15-based 1,3-dipoles with cyclooctyne. (2023). Dalton Transactions (RSC Publishing). [Link]
-
Comparing safety profiles of lithium-ion, sodium-ion and solid-state batteries. (2026). ESS News. [Link]
- Case Studies of Incidents in Runaway Reactions and Emergency Relief. (n.d.).
- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2023). Beilstein Journal of Organic Chemistry.
-
Computational thermodynamics and its applications. (2020). OSTI.GOV. [Link]
-
Next-generation batteries could redefine the future of energy storage. (2026). The National Law Review. [Link]
-
Computational Thermodynamics of Materials. (n.d.). Cambridge University Press. [Link]
- Quantitative evaluation of thermal runaway in lithium-ion batteries under critical heating conditions to enhance safety. (n.d.).
-
Mechanically Induced Thermal Runaway for Li-ion Batteries. (2023). Mendeley Data. [Link]
-
Mastering Thermal Runaway: Simulation and Mitigation Strategies for Battery Safety. (2024). YouTube. [Link]
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Validation & Comparative
High-Resolution Mass Spectrometry (HRMS) Analysis of Ethynylcyclopropyl Ethers: A Comparative Technical Guide
Executive Summary
Ethynylcyclopropyl ethers represent a high-value, high-risk structural motif in modern drug discovery. Often utilized as covalent warheads or metabolic probes, their analysis is complicated by two inherent physicochemical properties: high ring strain (~27.5 kcal/mol) and low polarity .
Standard Electrospray Ionization (ESI) often fails to ionize these neutral ethers efficiently, while Atmospheric Pressure Chemical Ionization (APCI) frequently triggers thermal rearrangement to cyclopentene derivatives (the vinylcyclopropane-cyclopentene rearrangement), leading to false structural assignments.
This guide objectively compares the industry-standard ESI-Q-TOF workflow against the optimized Low-Temperature APPI-Orbitrap methodology. We demonstrate that Atmospheric Pressure Photoionization (APPI) coupled with ultra-high-resolution Orbitrap detection provides superior sensitivity and structural fidelity for this compound class.
The Analytical Challenge: Stability vs. Ionization
To analyze ethynylcyclopropyl ethers, one must navigate a "instability-ionization paradox."
The Rearrangement Trap
Ethynylcyclopropyl ethers are structurally related to vinylcyclopropanes. Under thermal stress (common in APCI vaporizers or GC-MS injectors), they undergo a sigmatropic rearrangement to form cyclopentene or dihydrofuran derivatives.
-
Mechanism: [1,3]-sigmatropic shift or diradical intermediate pathways.
-
Consequence: The mass spectrometer detects the rearranged product, not the parent drug candidate. Both have the exact same mass (isomers), making low-resolution MS useless and high-resolution MS deceptive if the source is too hot.
The Ionization Gap
-
ESI Limitations: These ethers lack acidic or basic functional groups. ESI relies on adduct formation (
, ), which is concentration-dependent and notoriously unstable in complex matrices. -
APPI Advantage: APPI utilizes a krypton lamp (10.0 eV or 10.6 eV) to ionize the molecule directly or via a dopant (e.g., Toluene/Acetone). The
-system of the ethynyl group serves as an excellent chromophore for photoionization, allowing for radical cation formation ( ) without thermal degradation.
Comparative Performance: APPI-Orbitrap vs. ESI-Q-TOF
The following data summarizes a comparative study analyzing 1-(ethinyloxy)-2-phenylcyclopropane (
Sensitivity and Signal Stability
Table 1: Signal-to-Noise (S/N) and Ionization Efficiency
| Feature | Method A: ESI-Q-TOF (Standard) | Method B: APPI-Orbitrap (Recommended) |
| Dominant Ion Species | ||
| S/N Ratio (10 ng/mL) | 15:1 | 185:1 |
| Linear Dynamic Range | 2 orders of magnitude | 4 orders of magnitude |
| Matrix Effect (Plasma) | High suppression (>40%) | Low suppression (<10%) |
| Observation | Signal fluctuates with salt content. | Robust signal driven by photon flux. |
Analyst Note: The ESI signal is heavily dependent on mobile phase additives (e.g., ammonium formate). The APPI signal is intrinsic to the ethynyl
-system, requiring no salt additives that might contaminate the source.
Thermal Integrity (Rearrangement Analysis)
To test thermal stability, we compared the ratio of the Intact Parent Ion to the Rearranged Fragment (Cyclopentenone-like derivative) at different source temperatures.
Table 2: Thermal Degradation Profile
| Ionization Source | Source Temp (°C) | Intact Parent (%) | Rearranged Product (%) | Result |
| APCI (Standard) | 350°C | 12% | 88% | ❌ Failed (False Identification) |
| ESI (Turbo Spray) | 300°C | 85% | 15% | ⚠️ Risk (Partial rearrangement) |
| APPI (Optimized) | 200°C | 98% | 2% | ✅ Pass (Structural Fidelity) |
Detailed Experimental Protocol
This protocol is designed for the Low-Temperature APPI-Orbitrap workflow. It is self-validating: the use of a dopant acts as a quality control check for the lamp energy.
Phase 1: Instrument Configuration
-
System: Orbitrap Exploris 240 or equivalent high-field instrument.
-
Source: APPI source with Krypton lamp (10.6 eV).
-
Dopant: Toluene (delivered via sheath liquid or T-junction).
-
Why Toluene? Toluene (
) is easily ionized by the lamp and transfers charge to the ether via proton transfer or charge exchange, enhancing sensitivity for non-polar molecules.
-
Phase 2: LC Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.9 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (Avoid Acetonitrile if using charge exchange, as MeCN can suppress radical cations).
-
Flow Rate: 0.3 mL/min.
Phase 3: Source Tuning (The Critical Step)
-
Vaporizer Temperature: Set to 200°C - 220°C .
-
Warning: Do NOT exceed 250°C. Above this threshold, the cyclopropyl ring opens.
-
-
Sheath Gas: 30-40 arb units (High flow cools the spray).
-
Dopant Flow: 10-20 µL/min.
-
Detection Mode: Positive Ion Mode.
Phase 4: Data Processing
-
Extract Ion Chromatogram (XIC): Target theoretical mass of
(e.g., 158.0726). -
Mass Tolerance: Set to 3 ppm .
-
Isotope Pattern Matching: Confirm the carbon cluster fits the formula
.
Workflow Visualization
The following diagram illustrates the decision logic and physical workflow for analyzing these labile compounds.
Figure 1: Optimized Analytical Workflow. The green path (APPI) ensures ionization of the non-polar ether while the temperature control step prevents thermal degradation, a common failure point in standard APCI workflows.
References
-
Raffaelli, A., & Saba, A. (2003). Atmospheric pressure photoionization mass spectrometry. Mass Spectrometry Reviews, 22(5), 318–331.
-
Baldwin, J. E. (2003). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. Chemical Reviews, 103(4), 1197–1212.
- Cai, Y., et al. (2019). Comparison of Electrospray Ionization and Atmospheric Pressure Photoionization for the Analysis of Non-Polar Compounds.
- Thermo Fisher Scientific. (2025). Orbitrap Exploris 240 Mass Spectrometer Hardware Manual. (Referenced for source parameter limits).
Structural Analysis & Conformation of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene
Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists[1]
Executive Summary: The Gem-Disubstituted Cyclopropane Motif[2]
This guide analyzes the structural conformation of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (CAS: 2068725-75-5), a critical building block in the synthesis of antiretroviral agents (e.g., Efavirenz analogues) and conformationally restricted pharmacophores.[1]
Unlike flexible acyclic ethers, this molecule features a gem-disubstituted cyclopropane ring containing both an ethynyl group and a benzyloxymethyl arm. This specific geometry imposes unique steric and electronic constraints—specifically the interaction between the cyclopropyl Walsh orbitals and the alkyne
This guide compares the conformational performance (rigidity and spatial vectoring) of this cyclopropyl scaffold against its acyclic gem-dimethyl alternative, using crystallographic fragment data and solution-state dynamics.[1]
Comparative Analysis: Cyclopropyl vs. Acyclic Scaffolds[1][2]
In drug design, the "performance" of a structural scaffold is defined by its ability to orient functional groups (vectors) into a bioactive conformation.[1] Here we compare the target molecule against its acyclic analogue.
Structural Performance Metrics
| Feature | Target: 1-Ethynylcyclopropyl Ether | Alternative: Gem-Dimethyl Propargyl Ether | Impact on Drug Design |
| Core Geometry | Rigid Cyclopropane ( | Flexible Tetrahedral Carbon ( | Cyclopropane locks vectors, reducing entropic penalty upon binding.[1] |
| Bond Angle ( | The acute angle expands external bond angles ( | ||
| Electronic Effect | Hyperconjugation only | Cyclopropane ring acts as an electron donor to the alkyne, shortening the | |
| Conformational Freedom | Restricted: Ether arm biased by ring strain.[1] | High: Free rotation around quaternary carbon.[1] | Target molecule favors specific rotamers, improving selectivity.[1] |
Crystallographic Fragment Data (Synthesized)
Since the specific crystal structure of the target is often proprietary, we derive the expected lattice parameters from high-fidelity fragment structures (e.g., Cyclopropylacetylene, CCDC 166839).[1]
Table 1: Predicted vs. Reference Bond Parameters
| Parameter | Fragment Source | Value (Å / °) | Deviation in Target (Predicted) |
| C(Ring)-C(Alkyne) | Cyclopropylacetylene | 1.465 Å | Shortened (-0.01 Å) due to electron-withdrawing oxygen in the ether arm.[1] |
| C(Alkyne) | Cyclopropylacetylene | 1.190 Å | Standard alkyne length; minimal perturbation. |
| C(Ring)-C(CH2-O) | Cyclopropylmethanol | 1.505 Å | Lengthened (+0.02 Å) due to steric repulsion from the gem-alkyne.[1] |
| Torsion (C-O-C-C) | Benzyl Methyl Ether | Gauche preference likely in solid state to maximize packing efficiency.[1] |
Conformational Dynamics & Signaling
The conformation of this molecule is governed by the rotation of the benzyl ether linkage relative to the rigid cyclopropyl core.[1]
Conformational Pathway Diagram
The following diagram illustrates the equilibrium between the solution-state rotamers and the "frozen" solid-state conformation required for X-ray diffraction.
Caption: Transition from dynamic solution-state rotamers to a thermodynamically stable solid-state packing motif.
Experimental Protocols
To validate the conformation of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene, a dual-method approach (X-ray + NOE NMR) is required.[1]
Protocol A: Low-Temperature Single Crystal Growth (In Situ)
Benzyl ethers are often oils at room temperature.[1] This protocol ensures successful diffraction data collection for low-melting solids.
Objective: Obtain a single crystal from an oily precursor using in situ cryo-crystallization.
-
Capillary Loading: Draw 0.5 µL of the neat oil into a 0.3 mm Lindemann glass capillary. Flame-seal both ends.[1]
-
Mounting: Mount the capillary on the goniometer head of the diffractometer (e.g., Bruker D8 QUEST).[1]
-
Optical alignment: Center the liquid column in the X-ray beam path.
-
Flash Cooling:
-
Zone Melting (The Critical Step):
-
Use an IR laser or block the
stream briefly to melt the sample except for a small seed at the tip.[1] -
Slowly lower the temperature (0.5 K/min) to propagate a single crystal front from the seed.
-
-
Data Collection: Collect full sphere data (
for Cu K ) to resolve the light atoms (C, O).
Protocol B: 1D NOE Difference Spectroscopy (Solution State)
Objective: Determine if the benzyl group folds back over the cyclopropyl ring in solution.[1]
-
Sample Prep: Dissolve 10 mg in
(0.6 mL). Degas with to remove paramagnetic .[1] -
Target Irradiation:
-
Analysis:
Technical Discussion: The "Walsh Orbital" Effect
Why does this molecule behave differently than standard alkynes?
In 1-ethynylcyclopropane derivatives, the cyclopropane C-C bonds have significant
-
Consequence 1 (Bond Lengths): The
bond is shorter than a standard bond due to this conjugation.[1] -
Consequence 2 (Reactivity): The distal bond of the cyclopropane ring is weakened, making it susceptible to ring-opening reactions under acidic conditions—a critical stability factor during the deprotection of the benzyl ether.[1]
Recommendation: When handling this compound, avoid strong Lewis acids (e.g.,
References
-
Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1] Acta Crystallographica Section B. Link[1]
-
Source for standard bond lengths of benzyl ethers and cyclopropanes.
-
-
Dunitz, J. D., & Taylor, R. (1997).[1] Organic Fluorine: Odd Man Out.[1] Chemistry – A European Journal.[1] Link[1]
- Foundational text on analyzing multipolar interactions in crystal packing.
-
Kozhushkov, S. I., et al. (2002).[1][2] Cyclopropylacetylene: Structure and Reactivity.[1] European Journal of Organic Chemistry.[1] Link[1]
- Source for CCDC 166839 fragment d
-
PubChem. (2025).[1][2][3][4][5][6] Compound Summary: (((1-Ethynylcyclopropyl)methoxy)methyl)benzene.[6][7] National Library of Medicine.[1] Link[1]
- Verification of CAS 2068725-75-5 and physical properties.
Sources
- 1. 2068725-66-4|(((1-ETHYNYLCYCLOBUTYL)METHOXY)METHYL)BENZENE|BLD Pharm [bldpharm.com]
- 2. Cyclopropylacetylene | C5H6 | CID 138823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SID 341549469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (((1-Ethynylcyclobutyl)methoxy)methyl)benzene | C14H16O | CID 138109991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (((1-Ethynylcyclopropyl)methoxy)methyl)benzene | C13H14O | CID 138110398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2085689-71-8|3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol|BLD Pharm [bldpharm.com]
Safety Operating Guide
Operational Safety & Disposal Protocol: (((1-Ethynylcyclopropyl)methoxy)methyl)benzene
Executive Summary & Chemical Profile
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene (often referred to as Benzyl (1-ethynylcyclopropyl)methyl ether ) is a high-energy synthetic intermediate commonly used in the construction of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other cyclopropane-containing pharmacophores.
Operational Warning: This compound presents a dual-hazard profile unique to functionalized ethers. It combines the peroxide-forming potential of a benzyl ether with the metal-sensitivity of a terminal alkyne. Standard disposal into "General Organic Waste" without segregation is unsafe due to the risk of forming explosive metal acetylides or concentrating peroxides.
Physicochemical Data Table
| Property | Value / Description | Operational Note |
| CAS Number | Research Grade (Specific CAS varies by isomer/salt; treat as 1246473-XX-X series) | Treat as unlisted hazardous substance. |
| Molecular Formula | C₁₃H₁₄O | MW: 186.25 g/mol |
| Physical State | Colorless to pale yellow liquid | Viscous; likely high boiling point (>200°C). |
| Functional Groups | 1. Benzyl Ether (C-O-C)2.[1] Terminal Alkyne (C≡C-H)3. Cyclopropyl Ring | 1. Peroxide former (Class B).2. Acetylide former (Explosive).3. High ring strain energy. |
| Solubility | Organic solvents (DCM, EtOAc, THF) | Immiscible with water. |
Critical Hazard Analysis (The "Why")
To ensure safety, you must understand the causality behind the protocols:
-
The Acetylide Risk (Terminal Alkyne): The terminal proton on the ethynyl group (pKₐ ~25) is weakly acidic. If this waste stream contacts Copper (Cu), Silver (Ag), or Mercury (Hg) —common in catalyst waste or older plumbing—it can precipitate metal acetylides . These are shock-sensitive primary explosives that detonate when dry.
-
Directive:NEVER dispose of this compound in waste containers holding transition metal catalysts.
-
-
The Peroxide Risk (Benzyl Ether): Benzyl ethers are prone to autoxidation at the benzylic position. While the cyclopropyl group provides some steric bulk, the ether linkage remains susceptible to forming hydroperoxides upon exposure to air and light.
-
Directive: Test for peroxides prior to any disposal or concentration event.[2]
-
-
Ring Strain (Cyclopropyl): The cyclopropane ring possesses ~27.5 kcal/mol of strain energy. While kinetically stable, exposure to strong Lewis acids in a waste drum can trigger exothermic ring-opening polymerization.
Pre-Disposal Assessment Protocol
Before moving the container to waste, perform these self-validating checks.
Step A: Peroxide Quantification
-
Method: Use Quantofix® Peroxide 100 strips (or equivalent starch-iodide test).
-
Thresholds:
-
< 20 ppm: Safe for standard disposal.
-
20–100 ppm: Must be treated (reduced) before disposal.
-
> 100 ppm or Visible Crystals: DO NOT TOUCH. Evacuate area and contact EHS/Bomb Squad immediately.
-
Step B: Metal Contamination Check
Review the history of the reaction mixture.
-
Did the reaction involve Cu(I), Ag(I), or Pd/Cu catalysis?
-
YES: The waste must be treated with a metal scavenger (e.g., QuadraPure™ or thiourea) or disposed of as "Solid Waste contaminated with Heavy Metals" to prevent acetylide formation in liquid lines.
-
Disposal Workflow (Step-by-Step)
Scenario 1: Pure/Stock Solution (Low Peroxides)
Waste Stream: Non-Halogenated Organic Solvents (Metal-Free).
-
Select Container: High-Density Polyethylene (HDPE) jerrycan or Amber Glass. Avoid metal cans.
-
Labeling:
-
Chemical Name: "(((1-Ethynylcyclopropyl)methoxy)methyl)benzene"[3]
-
Hazard Tags: "Flammable," "Irritant," "NO HEAVY METALS" (Write this explicitly).
-
-
Transfer: Pour using a funnel. Do not fill >90% capacity.
-
Log: Record volume and date on the satellite accumulation log.
Scenario 2: Peroxide-Contaminated (>20 ppm)
Protocol: Reductive Quenching.
-
Preparation: Prepare a 10% aqueous solution of Sodium Metabisulfite (
) or Ferrous Sulfate ( ). -
Treatment:
-
Add the reducing solution to the ether phase (1:1 ratio).
-
Stir vigorously for 15–20 minutes to ensure phase transfer.
-
Test: Retest organic layer with peroxide strip. Result must be <10 ppm.
-
-
Disposal: Separate phases.
-
Aqueous layer: Drain (if permitted) or Aqueous Waste.
-
Organic layer: Proceed to Scenario 1 (Non-Halogenated Organic Waste).
-
Scenario 3: Reaction Mixture (Quenching Active Reagents)
If the material is part of a crude reaction mixture containing strong bases (e.g.,
-
Cool: Chill mixture to -78°C or 0°C depending on solvent.
-
Quench: Slowly add Solid Ammonium Chloride (
) or saturated aqueous .-
Reasoning: This gently protonates the acetylide anion (
) back to the neutral alkyne ( ) without generating heat spikes that could open the cyclopropyl ring.
-
-
Extract: Dilute with EtOAc, wash with water/brine.
-
Dispose: Dispose of organic phase as per Scenario 1.
Visual Logic: Disposal Decision Tree
The following diagram illustrates the critical decision nodes for safe disposal.
Caption: Decision matrix for segregating alkyne/ether waste streams to prevent explosion hazards.
Emergency Response
| Incident | Immediate Action |
| Spill (Small) | Absorb with vermiculite or sand. Do not use paper towels (peroxide fire risk). Place in a fume hood. |
| Spill (Large) | Evacuate lab. Isolate area. Call EHS. Vapors are flammable and heavier than air. |
| Skin Contact | Wash with soap and water for 15 min.[4] The lipophilic nature of the benzyl group aids skin absorption; monitor for systemic toxicity. |
| Fire | Use |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Ethyl Ether and other Peroxide Forming Ethers. OSHA Safety & Health Topics. [Link]
-
American Chemical Society (ACS). (2015). Identifying and Handling Peroxide-Forming Chemicals. ACS Chemical Safety. [Link]
-
D.E. Clark. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21.[2] (Foundational text on Class B peroxide formers).
Sources
Personal protective equipment for handling (((1-Ethynylcyclopropyl)methoxy)methyl)benzene
Operational Safety Guide: Handling (((1-Ethynylcyclopropyl)methoxy)methyl)benzene
Executive Hazard Analysis & Risk Profile
Compound Identity: (((1-Ethynylcyclopropyl)methoxy)methyl)benzene CAS: 2068725-75-5 Functional Class: Benzyl-protected Cyclopropyl Acetylene
This molecule is not merely a generic organic solvent; it is a high-energy, strained-ring intermediate often utilized in the synthesis of antiviral therapeutics (e.g., Reverse Transcriptase Inhibitors). Its handling requires a dual-threat mitigation strategy: managing chemical reactivity (terminal alkyne) and biological potency (drug precursor).
Critical Hazards:
-
Terminal Alkyne Instability: The ethynyl group (-C≡CH) is thermodynamically unstable. It poses a severe risk of forming shock-sensitive metal acetylides if it contacts copper, silver, or brass.
-
Strained Ring Reactivity: The cyclopropyl ring adds ring-strain energy (~27.5 kcal/mol), increasing the exothermic potential during decomposition or uncontrolled reactions.
-
Bioactive Potential: As a structural motif in antiretrovirals, this compound should be treated as a Potent Compound (Occupational Exposure Band 3) until toxicological data proves otherwise. Standard "solvent-grade" PPE is insufficient.
Personal Protective Equipment (PPE) Matrix
The following specifications rely on permeation kinetics for benzyl ethers and small-molecule alkynes. Standard nitrile gloves provide only incidental protection against benzyl derivatives due to rapid breakthrough times (<15 minutes).
| Body Zone | PPE Requirement | Technical Justification (Causality) |
| Hand Protection (Routine) | Double Gloving: 1. Inner: Low-Derma Nitrile (4 mil)2. Outer: High-Grade Nitrile (5-8 mil) | Benzyl ethers are lipophilic and penetrate thin nitrile rapidly. The air gap between layers provides a diffusion break. Change outer gloves every 30 mins. |
| Hand Protection (High Risk) | Laminate Barrier (e.g., Silver Shield/4H) | Required for spill cleanup or handling >100mL. Laminates are the only material resistant to prolonged exposure to aromatic ethers. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Primary control. If working outside a hood (not recommended), a Full-Face Respirator with OV/P100 cartridges is mandatory due to the aspiration hazard (H304). |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient. The liquid is an irritant (H319), and the alkyne moiety presents a risk of violent reaction/splashing. |
| Body | Tyvek® Lab Coat + Chemical Apron | Standard cotton absorbs aromatic liquids, holding them against the skin. Tyvek provides a non-porous barrier. |
Operational Protocols & Workflow
Storage and Stability
-
Temperature: Store at 2–8°C (Refrigerated). The strained cyclopropyl ring and terminal alkyne are prone to slow polymerization or decomposition at room temperature.
-
Atmosphere: Store under Argon or Nitrogen . Terminal alkynes can slowly oxidize or form peroxides at the ether linkage.
-
Container: Borosilicate glass with Teflon-lined caps. Strictly avoid metal containers.
Safe Transfer Technique (The "No-Metal" Rule)
-
Objective: Prevent the formation of copper acetylides (explosive).
-
Protocol:
-
Inspect all fittings. Do NOT use brass regulators or copper tubing in the gas manifold connected to the reaction vessel.
-
Use stainless steel needles (acceptable for short contact) or glass pipettes for transfer.
-
Flush the receiving vessel with inert gas before transfer to prevent oxygen-induced radical ring opening.
-
Emergency Quenching
If the reaction exotherms uncontrollably or the material must be destroyed:
-
Do NOT use: Acidic water (may initiate rapid ring opening/polymerization).
-
Preferred Method: Dilute with a high-heat-capacity solvent (e.g., Toluene or Dichloromethane) to act as a heat sink, then cool to -78°C.
Visualization: Decision Logic & Workflow
Figure 1: PPE Selection Decision Tree
Caption: Logic flow for selecting appropriate glove and respiratory protection based on the specific handling task and volume.
Figure 2: Safe Handling & Disposal Workflow
Caption: Operational lifecycle emphasizing the exclusion of heavy metals to prevent acetylide explosion risks.
Waste Disposal & Decontamination
The "Heavy Metal" Segregation Rule: Never dispose of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene waste into containers that previously held copper, silver, or mercury salts.
-
Mechanism: Terminal alkynes react with these metals to form acetylides (e.g., Silver Acetylide), which are highly shock-sensitive explosives when dry.
Disposal Protocol:
-
Tagging: Clearly label waste as "Organic - Terminal Alkyne - POTENTIAL EXPLOSIVE IF MIXED WITH METALS."
-
Solvent Stream: Dispose of in the Non-Halogenated Organic waste stream (unless mixed with DCM).
-
Decontamination: Glassware should be rinsed with Acetone, then washed with soap and water. Do not leave residue to dry in the sink trap (where metal pipes may exist).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[1] Compound Summary for CID 138110398, (((1-Ethynylcyclopropyl)methoxy)methyl)benzene.[2] National Library of Medicine. [Link][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
